tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBZLIKTIBTGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-96-7 | |
| Record name | tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. This compound, a substituted N-Boc pyrrolidinone, serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic molecules with potential pharmaceutical applications. Due to its relatively recent appearance in the chemical literature, publicly available data on its specific physical properties and biological activity is limited. This guide consolidates the available information and presents a detailed experimental protocol for a key reaction involving this molecule.
Chemical Properties
This compound is a heterocyclic compound featuring a pyrrolidinone core, gem-dimethyl substitution at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
General Information
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1215295-96-7 | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol |
Physicochemical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Based on the structural analogue, N-Boc-3-pyrrolidinone, it can be inferred that this compound is likely soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[1]
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, its structure suggests that it could be synthesized from a corresponding 2,2-dimethyl-3-pyrrolidinone precursor, followed by N-protection with di-tert-butyl dicarbonate (Boc₂O).
Reactivity and Experimental Protocols
The chemical reactivity of this compound is centered around the ketone functional group at the 3-position and the lability of the N-Boc protecting group under acidic conditions. The ketone can undergo various nucleophilic additions and reductions. A key reaction for which a protocol has been described is reductive amination.
Reductive Amination
A patent describes the use of this compound in a reductive amination reaction to synthesize a substituted pyrrolidine. This reaction is a cornerstone in medicinal chemistry for the introduction of amine functionalities.
This protocol is adapted from patent literature describing the reaction of this compound with methylamine in the presence of a reducing agent.
Materials:
-
This compound
-
Methylamine solution (2M in tetrahydrofuran)
-
Tetraisopropyl titanate
-
Ethanol
-
Sodium cyanoborohydride
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran, add tetraisopropyl titanate (3.0 eq).
-
To this mixture, add a solution of methylamine in tetrahydrofuran (2M, 5.0 eq).
-
Seal the reaction vessel and heat to 60°C for 8 hours.
-
Cool the reaction mixture to room temperature and allow it to stir overnight.
-
Add ethanol to the reaction mixture, followed by the portion-wise addition of sodium cyanoborohydride (5.0 eq).
-
Stir the reaction at room temperature for a minimum of 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tert-butyl 3-(methylamino)-2,2-dimethylpyrrolidine-1-carboxylate.
Logical Workflow for the Reductive Amination:
Caption: Workflow for the reductive amination of this compound.
Biological Activity and Signaling Pathways
There is no specific data available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrrolidinone scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties. The specific substitution pattern of the title compound, particularly the gem-dimethyl group, may influence its biological profile. Further research is required to elucidate any potential therapeutic applications.
Safety and Handling
Detailed safety and handling information for this compound is not extensively documented. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For analogous N-Boc protected pyrrolidinones, hazards such as skin irritation, serious eye irritation, and respiratory tract irritation have been noted.[2] Standard safety precautions for handling fine chemicals should be strictly followed.
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its utility has been demonstrated in the synthesis of substituted pyrrolidines via reductive amination. The lack of comprehensive physicochemical and biological data highlights an opportunity for further investigation into the properties and potential applications of this compound. The experimental protocol provided herein for its reductive amination serves as a practical guide for researchers utilizing this building block in their synthetic endeavors. As with any compound with limited documentation, caution should be exercised during handling and use.
References
An In-depth Technical Guide on the Synthesis of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule in the reviewed literature, this guide details a plausible multi-step approach based on established organic chemistry principles, including the Dieckmann condensation.
The proposed synthesis commences with the readily available starting material, 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid). The pathway involves N-protection, followed by the construction of a diester intermediate, which is then cyclized and decarboxylated to yield the target compound.
Proposed Synthesis Pathway
The synthesis is proposed to proceed in four main stages:
-
N-Boc Protection: The amino group of 2-amino-2-methylpropanoic acid is protected with a tert-butoxycarbonyl (Boc) group.
-
Amide Coupling: The resulting N-Boc protected amino acid is coupled with a suitable three-carbon synthon, in this case, the methyl ester of β-alanine, to form an amide linkage.
-
Dieckmann Condensation: The diester intermediate undergoes an intramolecular cyclization to form a β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is hydrolyzed and subsequently decarboxylated to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (2)
Methodology:
To a solution of 2-amino-2-methylpropanoic acid (1) (10.3 g, 100 mmol) in a 1:1 mixture of 1,4-dioxane and water (200 mL) at 0 °C is added sodium hydroxide (8.0 g, 200 mmol). The mixture is stirred until all solids dissolve. Di-tert-butyl dicarbonate (24.0 g, 110 mmol) dissolved in 1,4-dioxane (50 mL) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is then removed under reduced pressure. The aqueous residue is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl. The resulting mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by recrystallization from ethyl acetate/hexanes to afford compound 2 as a white solid.
Step 2: Synthesis of methyl 3-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoate (4)
Methodology:
To a solution of 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (2) (20.3 g, 100 mmol) in dichloromethane (DCM, 300 mL) at 0 °C is added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (21.1 g, 110 mmol) and 4-Dimethylaminopyridine (DMAP) (1.22 g, 10 mmol). The mixture is stirred for 15 minutes, after which a solution of β-alanine methyl ester hydrochloride (3) (15.3 g, 110 mmol) and triethylamine (15.3 mL, 110 mmol) in DCM (100 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give compound 4 .
Step 3: Synthesis of tert-butyl 2,2-dimethyl-4-(methoxycarbonyl)-3-oxopyrrolidine-1-carboxylate (5) via Dieckmann Condensation
Methodology:
To a flame-dried round-bottom flask under an inert atmosphere of argon is added sodium methoxide (6.5 g, 120 mmol) and anhydrous toluene (250 mL). The suspension is heated to reflux. A solution of methyl 3-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoate (4) (30.2 g, 100 mmol) in anhydrous toluene (100 mL) is added dropwise over 1 hour. The reaction mixture is maintained at reflux for an additional 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 1 M aqueous HCl until the mixture is acidic (pH ~5). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester 5 , which is used in the next step without further purification.
Step 4: Synthesis of this compound (6)
Methodology:
The crude tert-butyl 2,2-dimethyl-4-(methoxycarbonyl)-3-oxopyrrolidine-1-carboxylate (5) from the previous step is dissolved in a mixture of methanol (200 mL) and 5 M aqueous sodium hydroxide (50 mL). The mixture is heated to reflux for 4 hours. After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 1-2 with concentrated HCl at 0 °C. The acidified solution is then heated to 80 °C for 2 hours to effect decarboxylation. After cooling, the mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the final product, This compound (6) .
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | 2-Amino-2-methylpropanoic acid (1) | 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (2) | (Boc)₂O, NaOH | Dioxane/H₂O | 0 to RT | 16 | 90 |
| 2 | Compound (2) | Methyl 3-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoate (4) | β-Alanine methyl ester HCl (3), EDC·HCl, DMAP, Et₃N | DCM | 0 to RT | 12 | 85 |
| 3 | Compound (4) | tert-Butyl 2,2-dimethyl-4-(methoxycarbonyl)-3-oxopyrrolidine-1-carboxylate (5) | NaOMe | Toluene | Reflux | 5 | 75 |
| 4 | Compound (5) | This compound (6) | NaOH, HCl | Methanol/H₂O | Reflux, then 80 | 4 + 2 | 80 |
Visual Representations
Proposed Synthesis Workflow
Caption: Overall workflow for the proposed synthesis.
Dieckmann Condensation Mechanism
Caption: Key steps in the Dieckmann condensation.
Spectroscopic and Synthetic Overview of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: A Technical Review
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available spectroscopic data and synthetic methodologies for the heterocyclic compound, tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data—including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this exact molecule remains elusive. The compound is not widely commercially available, and published characterization data could not be located.
This document aims to provide valuable context for researchers by summarizing the available information on the closely related and often mistaken constitutional isomer, tert-butyl 3-oxopyrrolidine-1-carboxylate. Furthermore, a putative synthetic pathway for the target molecule is proposed, offering a theoretical framework for its laboratory preparation.
Part 1: Spectroscopic Data for the Constitutional Isomer: tert-Butyl 3-oxopyrrolidine-1-carboxylate
Due to the absence of data for the 2,2-dimethyl substituted target, we present the available spectroscopic information for tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS RN: 101385-93-7) for comparative purposes. This compound shares the same molecular formula and weight but differs in the placement of the substituent groups.
Spectroscopic Data Summary
| Spectroscopic Technique | Observed Data for tert-Butyl 3-oxopyrrolidine-1-carboxylate |
| ¹H NMR | Data not explicitly found in a compiled format. |
| ¹³C NMR | Data not explicitly found in a compiled format. |
| Infrared (IR) Spectroscopy | An Attenuated Total Reflectance (ATR) FT-IR spectrum is available. Key absorptions are expected for the carbonyl groups (ketone and carbamate) and C-N bonds.[1] |
| Mass Spectrometry (MS) | Molecular Weight: 185.22 g/mol .[1] |
Note: While spectral databases list the availability of spectra for tert-butyl 3-oxopyrrolidine-1-carboxylate, detailed peak lists and assignments are not consistently provided in the public domain.
Part 2: Proposed Synthetic Pathway for this compound
A plausible synthetic route to obtain the target compound can be conceptualized through a multi-step process starting from readily available precursors. The following proposed pathway is based on established organic chemistry transformations.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies
Step 1: Aldol Condensation of N-Boc-glycine ethyl ester and Acetone
-
Protocol: To a cooled solution of a suitable base (e.g., lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a solution of N-Boc-glycine ethyl ester would be added dropwise. Subsequently, acetone would be introduced to the reaction mixture.
-
Rationale: This step aims to form the carbon-carbon bond between the enolate of the glycine derivative and the carbonyl carbon of acetone, yielding a β-hydroxy ester intermediate.
Step 2: Oxidation of the Secondary Alcohol
-
Protocol: The secondary alcohol from the previous step would be oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol.
-
Rationale: This transformation is crucial to introduce the ketone functionality at the 3-position of the eventual pyrrolidine ring.
Step 3: Intramolecular Cyclization (Dieckmann Condensation)
-
Protocol: The resulting β-keto ester would be treated with a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to facilitate an intramolecular Dieckmann condensation.
-
Rationale: This base-mediated cyclization would form the five-membered pyrrolidinone ring. Subsequent workup and purification would yield the desired this compound.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, this guide provides essential information on a closely related isomer and a theoretical framework for the synthesis of the target compound. Researchers interested in this molecule are encouraged to undertake its synthesis and characterization to contribute to the body of scientific knowledge. The spectroscopic data of the isomer, tert-butyl 3-oxopyrrolidine-1-carboxylate, can serve as a preliminary reference for the analysis of the target compound, with the understanding that the substitution pattern will significantly influence the spectral features.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
This technical guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's spectral characteristics, the experimental methodology for spectrum acquisition, and a visual representation of its chemical structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectral data for this compound has been predicted based on the analysis of the parent compound, N-Boc-3-pyrrolidinone, and the expected influence of the gem-dimethyl substituents at the C2 position. The presence of the two methyl groups at the C2 position simplifies the spectrum by removing the protons at this position and influencing the chemical shifts of the neighboring protons. The predicted data is summarized in the table below.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (9H) | ~1.45 | Singlet | 9H |
| C2-CH₃ (6H) | ~1.20 | Singlet | 6H |
| C4-H₂ (2H) | ~2.50 | Singlet | 2H |
| C5-H₂ (2H) | ~3.60 | Triplet | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
2.2. Instrument Setup and Data Acquisition
-
Spectrometer: The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by "shimming" to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Structural Visualization and Proton Assignments
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with the different proton environments labeled. This visualization aids in the interpretation of the ¹H NMR data presented in the table above.
Caption: Structure of this compound with proton assignments.
References
An In-depth Technical Guide on the Role of Pyrrolidinone Scaffolds in Medicinal Chemistry: A Focus on tert-Butyl 3-Oxopyrrolidine-1-carboxylate
A Note on the Scarcity of Data for tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate:
Initial research into the specific role of this compound in medicinal chemistry has revealed a significant lack of available data in peer-reviewed literature and public chemical databases. This suggests that this particular substituted pyrrolidinone is not a commonly utilized building block in drug discovery and development.
Therefore, to provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and extensively documented compound: tert-butyl 3-oxopyrrolidine-1-carboxylate . This versatile scaffold serves as an excellent proxy to understand the broader importance and application of 3-oxopyrrolidine derivatives in medicinal chemistry.
Introduction to tert-Butyl 3-Oxopyrrolidine-1-carboxylate
tert-Butyl 3-oxopyrrolidine-1-carboxylate, also known as N-Boc-3-pyrrolidinone, is a five-membered heterocyclic compound featuring a pyrrolidinone ring system.[1][2] The presence of a ketone at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a highly versatile and valuable building block in organic synthesis, particularly in the realm of medicinal chemistry.[3] The Boc group provides a straightforward means of protecting the nitrogen during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization. The ketone functionality serves as a handle for a variety of chemical modifications, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Synthesis of tert-Butyl 3-Oxopyrrolidine-1-carboxylate
A common and efficient method for the synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate involves a multi-step sequence starting from simple, commercially available precursors. One such patented method is outlined below.[4]
Synthetic Pathway Overview
The synthesis generally proceeds through the formation of a diester intermediate via a Michael addition, followed by Boc protection, cyclization, and finally decarboxylation to yield the target 3-oxopyrrolidine.
Experimental Protocol: Synthesis of tert-Butyl 3-Oxopyrrolidine-1-carboxylate[5]
Step 1: Synthesis of Ethyl Glycinate Hydrochloride (I) Glycine is dissolved in ethanol (5 parts), and thionyl chloride (molar ratio to glycine of 2:1) is added. The mixture is refluxed for 10 hours. After the reaction, excess ethanol is evaporated to yield a concentrated solution of ethyl glycinate hydrochloride (I).
Step 2: Michael Addition to form Diethyl 2-(ethoxycarbonylmethylamino)acetate (II) Ethyl glycinate hydrochloride (I) is treated to remove hydrochloric acid. The resulting free amine then undergoes a Michael addition with ethyl acrylate to afford the diester intermediate (II).
Step 3: N-Boc Protection to form Diethyl 2-((tert-butoxycarbonyl)(ethoxycarbonylmethyl)amino)acetate (III) The diester (II) is dissolved in dichloromethane (5 parts), and triethylamine (molar ratio to II of 1.2:1) is added while maintaining the temperature below 15 °C. Di-tert-butyl dicarbonate (molar ratio to II of 1.1:1) is then added dropwise. The reaction mixture is stirred at room temperature for 5 hours, followed by purification and concentration to yield the N-Boc protected diester (III).
Step 4: Cyclization to form Ethyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (IV) The N-Boc diester (III) is dissolved in ethanol (5 parts), and 1.5 N freshly prepared sodium ethoxide is added. The mixture is refluxed for 3 hours. After completion of the reaction, the product is purified and concentrated to give the cyclic β-keto ester (IV).
Step 5: Decarboxylation to yield tert-Butyl 3-Oxopyrrolidine-1-carboxylate (V) The cyclic β-keto ester (IV) is dissolved in dimethyl sulfoxide (DMSO) (5 parts), and water (0.5 parts) is added. The mixture is heated to 120-130 °C and reacted for 4 hours. The final product, tert-butyl 3-oxopyrrolidine-1-carboxylate (V), is obtained after purification and concentration.
Role in Medicinal Chemistry
tert-Butyl 3-oxopyrrolidine-1-carboxylate serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce diverse functionalities at the 3-position of the pyrrolidine ring.
Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature in many potent and selective DPP-IV inhibitors.[5][6] The synthesis of these inhibitors often involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate to introduce a substituted amine at the 3-position.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolidinone core is found in various kinase inhibitors, where it can serve as a central scaffold to orient functional groups for optimal interaction with the kinase active site.[7][8] For instance, derivatives of 5-oxopyrrolidine-3-carbohydrazide have been synthesized and evaluated as potent protein kinase inhibitors.[7]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of tert-butyl 3-oxopyrrolidine-1-carboxylate and its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| CAS Number | 101385-93-7 | [1][2] |
| Purity (typical) | ≥98% | [9][10] |
| Synthesis Yield (example) | 82% (for a related aminopyrrolidine) | [11] |
Key Experimental Protocols
Reductive Amination of tert-Butyl 3-Oxopyrrolidine-1-carboxylate
This protocol is a general representation of a key transformation of the title compound.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Primary amine (R-NH₂)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(alkylamino)pyrrolidine-1-carboxylate.
Conclusion
While specific data on this compound is scarce, its structural analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, stands out as a cornerstone building block in medicinal chemistry. Its synthetic accessibility and the versatility of its ketone functionality provide a robust platform for the generation of diverse libraries of compounds. The pyrrolidine scaffold, readily introduced using this reagent, is a privileged structure found in numerous approved drugs and clinical candidates, particularly in the areas of metabolic diseases and oncology. This guide highlights the fundamental importance of the 3-oxopyrrolidine core in the design and synthesis of novel therapeutic agents.
References
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. tert-Butyl 3-bromopyrrolidine-1-carboxylate [myskinrecipes.com]
- 4. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appretech.com [appretech.com]
- 10. appretech.com [appretech.com]
- 11. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
The Versatile Building Block: A Technical Guide to tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a valuable synthetic building block in modern medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific compound, this guide presents a plausible synthetic pathway, detailed experimental protocols for analogous reactions, and expected physicochemical and spectroscopic data based on related structures. This information is intended to empower researchers to synthesize and utilize this versatile scaffold in the development of novel therapeutics and complex molecules.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a gem-dimethyl group at the C2 position can impart significant metabolic stability and conformational rigidity, properties highly desirable in drug design. Furthermore, the ketone functionality at the C3 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable means of modulating the reactivity of the pyrrolidine ring system. This combination of structural features makes this compound a highly attractive, albeit not widely commercially available, building block for drug discovery programs.
Physicochemical and Spectroscopic Data
While specific experimental data for the title compound is scarce in the public domain, the following table summarizes expected properties based on closely related analogs such as tert-butyl 3-oxopyrrolidine-1-carboxylate.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not readily available; likely >250 °C at atm. press. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8 (s, 2H, C5-H₂), ~2.5 (s, 2H, C4-H₂), 1.4-1.5 (s, 9H, Boc-H), ~1.3 (s, 6H, C2-(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~210 (C=O, C3), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~60 (C2), ~55 (C5), ~45 (C4), ~28 (Boc-CH₃), ~25 (C2-CH₃) |
| IR (neat, cm⁻¹) | ~1750 (C=O, ketone), ~1700 (C=O, carbamate) |
| Mass Spectrometry (ESI+) | m/z: 214.1 [M+H]⁺, 236.1 [M+Na]⁺ |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available N-Boc-3-pyrrolidinone. The key transformations involve a gem-dimethylation at the C2 position, which is alpha to the nitrogen, followed by oxidation of an intermediate alcohol. A proposed synthetic route is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Analogous Reactions)
The following sections provide detailed experimental protocols for reactions analogous to the proposed synthetic steps. These protocols are based on established literature procedures for similar substrates and transformations.
α-Alkylation of N-Boc-pyrrolidine (Analogous to gem-Dimethylation)
The introduction of alkyl groups at the C2 position of N-Boc-pyrrolidine can be achieved through deprotonation with a strong base followed by reaction with an electrophile. While a direct one-pot gem-dimethylation might be challenging, a stepwise approach is feasible. A related procedure for the mono-alkylation of N-Boc-pyrrolidine is described below and can be adapted.[1]
Reaction Scheme:
Caption: General scheme for the α-alkylation of N-Boc-pyrrolidine.[1]
Experimental Protocol:
-
To a stirred solution of N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous methyl tert-butyl ether (MTBE) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Add sec-butyllithium (1.3 eq, as a solution in cyclohexane) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 3 hours.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
To achieve gem-dimethylation, this process would need to be repeated on the mono-methylated product.
Reduction of a Ketone to a Secondary Alcohol
The reduction of the ketone at the C3 position can be readily achieved using standard reducing agents.
Reaction Scheme:
Caption: Reduction of a cyclic ketone to the corresponding alcohol.
Experimental Protocol:
-
Dissolve the ketone substrate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.
Oxidation of a Secondary Alcohol to a Ketone
The final step involves the oxidation of the secondary alcohol to the desired ketone. Dess-Martin periodinane is a mild and efficient reagent for this transformation.[2]
Reaction Scheme:
Caption: Oxidation of a secondary alcohol to a ketone using Dess-Martin periodinane.[2]
Experimental Protocol:
-
To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The ketone functionality can be derivatized in numerous ways, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form exocyclic double bonds for further functionalization.
-
Addition of organometallic reagents: To generate tertiary alcohols with new stereocenters.
-
Formation of enolates: For subsequent alkylation or acylation at the C4 position.
The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of these reactions, offering opportunities for diastereoselective synthesis. The metabolic stability conferred by this group makes it particularly attractive for the development of long-acting therapeutic agents.
Conclusion
While not a widely cataloged compound, this compound represents a valuable and underutilized building block in organic synthesis. This guide provides a framework for its preparation based on well-established synthetic methodologies. The combination of a conformationally constrained, metabolically stable core with a versatile ketone functionality makes this compound a powerful tool for the design and synthesis of novel small molecules with potential therapeutic applications. Researchers in drug discovery and synthetic chemistry are encouraged to explore the potential of this and related gem-disubstituted pyrrolidinones in their quest for new chemical entities.
References
A Technical Guide to the Discovery and Evolution of N-Boc Protected Pyrrolidines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores its significance as a "privileged scaffold" in drug discovery.[1][2] The ability to selectively functionalize this ring is paramount for developing novel therapeutics. This guide provides an in-depth examination of the history, synthesis, and application of N-Boc protected pyrrolidines, essential intermediates that have revolutionized the strategic construction of complex molecules.
The Genesis of Amine Protection: The Advent of the Boc Group
In multistep organic synthesis, the strategic use of protecting groups is fundamental. These groups temporarily mask a reactive functional group, preventing it from undergoing unwanted side reactions while other parts of the-molecule are modified.[3][4] The tert-butoxycarbonyl (Boc) group emerged in the late 1950s as a highly effective protecting group for amines, rapidly finding application in peptide synthesis.[5]
The Boc group's popularity stems from its unique stability and cleavage characteristics. It is robust under a wide range of basic, nucleophilic, and reductive conditions, yet it can be readily and cleanly removed by treatment with mild acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][6] This orthogonality to other common amine protecting groups, like the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, makes it an invaluable tool for complex synthetic strategies.[4][5][7]
Synthesis and Deprotection of N-Boc Pyrrolidines
The protection of the pyrrolidine nitrogen as its N-Boc derivative is typically a straightforward and high-yielding reaction. The most common method involves treating the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[4][8] This reaction converts the nucleophilic secondary amine into a significantly less reactive carbamate, enabling selective reactions elsewhere on the pyrrolidine scaffold.
The general workflow for the protection and subsequent deprotection of the pyrrolidine nitrogen is illustrated below.
The following table summarizes typical conditions for the N-Boc protection of various pyrrolidine substrates.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 |
| (R)-3-Pyrrolidinol | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | ~98 |
| Methyl Prolinate | DMAP (cat.) | Acetonitrile (ACN) | RT | 12-16 | >90 |
| 2-Phenylpyrrolidine | Sodium Bicarbonate | Dioxane/Water | RT | 12 | ~96 |
| 3-Pyrrolidinone | Triethylamine | Acetonitrile (ACN) | RT | 3 | >90[8] |
Note: Data compiled from various standard laboratory procedures and literature sources.[4][8][9]
Advanced Synthetic Applications: Asymmetric Functionalization
The true power of the N-Boc group lies in its ability to facilitate stereoselective functionalization of the pyrrolidine ring, particularly at the C2 position adjacent to the nitrogen. A landmark development in this area is the asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an electrophile.[10]
This strategy often employs a strong, chiral base complex, such as sec-butyllithium (s-BuLi) combined with the chiral ligand (-)-sparteine. This complex selectively removes one of the two enantiotopic protons at the C2 position, generating a configurationally stable 2-pyrrolidinolithium species with high enantiomeric excess.[10][11]
A highly significant extension of this methodology is the subsequent palladium-catalyzed α-arylation.[11][12] After the asymmetric deprotonation, the organolithium intermediate undergoes transmetalation with zinc chloride to form a more stable organozinc reagent. This species can then participate in a Negishi cross-coupling reaction with various aryl halides, providing convergent and reliable access to a diverse array of enantioenriched 2-aryl-N-Boc-pyrrolidines.[11][13]
This palladium-catalyzed methodology provides consistently high yields and excellent enantioselectivity across a range of substrates.
| Aryl Bromide (Ar-Br) | Yield (%) | Enantiomeric Ratio (er) |
| 4-Bromobenzonitrile | 85 | 96:4 |
| Methyl 4-bromobenzoate | 81 | 96:4 |
| 4-Bromoanisole | 83 | 96:4 |
| 3-Bromopyridine | 75 | 96:4 |
| 2-Bromonaphthalene | 88 | 96:4 |
Note: Data adapted from Campos, K. R., et al. (2006). J. Am. Chem. Soc., 128(11), 3538-3539.[11]
Experimental Protocols
Protocol 1: General Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
This protocol details the N-Boc protection of a substituted pyrrolidine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).[9]
-
Cooling: Cool the solution to 0 °C using an ice bath and stir for 10-15 minutes.[9]
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.[9]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.[9]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.[9]
-
Monitoring & Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.[4][9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography.[4][9]
Protocol 2: Enantioselective α-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from the highly cited palladium-catalyzed arylation methodology.[11][13]
-
Flask Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and rubber septum is placed under a nitrogen atmosphere.[13]
-
Deprotonation: Charge the flask with methyl tert-butyl ether (MTBE), N-Boc-pyrrolidine (1.2 eq), and (+)-sparteine (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.[13]
-
Base Addition: Add sec-BuLi (1.3 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C. Age the resulting orange-red solution at -78 °C for 3 hours.[13]
-
Transmetalation: In a separate flask, add anhydrous ZnCl₂ (1.3 eq) and THF, then cool to 0 °C. Transfer the cold (-78 °C) lithiated pyrrolidine solution to the ZnCl₂ slurry via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: In another flask, add Pd(OAc)₂ (0.05 eq), t-Bu₃P·HBF₄ (0.10 eq), and the aryl bromide (1.0 eq). Add the prepared organozinc reagent to this catalyst mixture via cannula.
-
Reaction & Work-up: Stir the reaction at room temperature until completion (monitored by GC or LC-MS). Quench the reaction with 2N aqueous NH₄Cl. Extract with MTBE, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-N-Boc-pyrrolidine.[10]
Protocol 3: General Deprotection of N-Boc Group with HCl
-
Reaction Setup: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.[14]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[14]
-
Work-up: Remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of the deprotected pyrrolidine, which can often be used directly in subsequent steps or neutralized.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and basify with a saturated aqueous solution of sodium bicarbonate or another appropriate base. Extract the free amine into an organic solvent, dry, and concentrate.[14]
Conclusion
The introduction of the Boc protecting group was a pivotal moment in organic synthesis, and its application to the pyrrolidine scaffold has had a profound impact on drug discovery. N-Boc protected pyrrolidines have transitioned from simple protected intermediates to indispensable chiral building blocks.[14] The development of sophisticated methodologies, such as catalytic asymmetric deprotonation and cross-coupling reactions, has enabled chemists to access previously unattainable chemical space with high levels of stereocontrol.[10][11] A thorough understanding of the history, synthesis, and reactivity of these compounds is crucial for any scientist engaged in the design and development of novel therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: An Application Note and Proposed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, albeit proposed, protocol for the synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Due to the absence of a published, direct synthesis for this specific molecule, the following protocol is a scientifically informed pathway derived from established methodologies for analogous compounds. This multi-step synthesis requires careful execution and optimization by qualified researchers.
Introduction
Pyrrolidine derivatives are prevalent scaffolds in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a ketone functionality and gem-dimethyl substitution on the pyrrolidine ring, coupled with the versatile N-Boc protecting group, makes this compound a valuable intermediate for creating novel chemical entities with potential therapeutic applications. The N-Boc (tert-butoxycarbonyl) group allows for subsequent modifications at the ketone or other positions, followed by facile deprotection under acidic conditions.
This proposed synthesis commences with the construction of a substituted pyrrolidinone, followed by reduction, N-protection, and final oxidation to yield the target compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process, as illustrated below. Each step is based on established chemical transformations for similar substrates.
Caption: Proposed four-step synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5,5-Dimethyl-3-hydroxypyrrolidin-2-one (Hypothetical)
Note: A direct literature precedent for this specific synthesis was not identified. The following is a generalized approach based on the synthesis of similar substituted pyrrolidinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine a suitable starting material such as an amino acid derivative (e.g., a protected β-amino acid with a gem-dimethyl group) with a cyclizing agent in an appropriate solvent.
-
Reaction Conditions: The reaction mixture would likely be heated to reflux for several hours to facilitate intramolecular cyclization.
-
Work-up and Purification: After cooling, the reaction mixture would be concentrated under reduced pressure. The resulting residue would be purified by column chromatography on silica gel to yield 5,5-dimethyl-3-hydroxypyrrolidin-2-one.
Step 2: Reduction of 5,5-Dimethyl-3-hydroxypyrrolidin-2-one to 2,2-Dimethyl-3-hydroxypyrrolidine
This protocol is adapted from the reduction of 5,5-dimethyl-2-pyrrolidone.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄) and anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: A solution of 5,5-dimethyl-3-hydroxypyrrolidin-2-one in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the mixture is heated at reflux for 8-12 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield 2,2-dimethyl-3-hydroxypyrrolidine.
Step 3: Synthesis of tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate
This protocol is based on standard N-Boc protection procedures.
-
Reaction Setup: Dissolve 2,2-dimethyl-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water in a round-bottom flask.
-
Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature overnight.
-
Work-up: If a biphasic system is used, separate the organic layer. If DCM is used, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate.
Step 4: Oxidation of tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate to this compound
This protocol is adapted from the oxidation of N-Boc-3-pyrrolidinol.
-
Reaction Setup: To a stirred solution of tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Extract the mixture with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Experimental Workflow Visualization
Caption: Visual representation of the proposed experimental workflow.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. These values are estimates based on typical yields for analogous reactions and will require experimental optimization.
| Step | Reactant | Reagent(s) | Solvent | Product | Estimated Yield (%) |
| 1 | Appropriate Precursor | Cyclizing Agent | - | 5,5-Dimethyl-3-hydroxypyrrolidin-2-one | 50-70 |
| 2 | 5,5-Dimethyl-3-hydroxypyrrolidin-2-one | LiAlH₄ | THF | 2,2-Dimethyl-3-hydroxypyrrolidine | 70-85 |
| 3 | 2,2-Dimethyl-3-hydroxypyrrolidine | Boc₂O, Triethylamine | DCM | tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate | 85-95 |
| 4 | tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate | Dess-Martin Periodinane | DCM | This compound | 80-90 |
Conclusion
The provided protocol offers a plausible and scientifically grounded pathway for the synthesis of this compound. Researchers undertaking this synthesis should be aware that the initial step is hypothetical and will require significant development. Subsequent steps, while based on reliable transformations, may also need optimization for this specific substrate. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product to confirm their identity and purity. This application note serves as a valuable starting point for the synthesis of this novel and potentially useful chemical building block.
Application Notes and Protocols: N-Boc Protection of 2,2-dimethyl-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of the secondary amine in 2,2-dimethyl-3-pyrrolidinone. The tert-butoxycarbonyl group is a widely utilized protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This protocol offers a standardized, efficient, and reliable method for synthesizing tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The presence of gem-dimethyl substitution at the C2 position introduces steric hindrance, which can influence the reaction conditions required for efficient protection. This protocol is optimized to address this challenge and ensure a high yield of the desired N-Boc protected product.
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex organic molecules.[3] The Boc group is one of the most common amine protecting groups used in organic chemistry.[4] The reaction typically involves the treatment of an amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1] The resulting N-Boc protected amine is stable to many reagents and reaction conditions, allowing for chemical modifications at other parts of the molecule.[2]
2,2-dimethyl-3-pyrrolidinone is a heterocyclic compound that can serve as a precursor for various biologically active molecules. The N-Boc protected form, this compound, is a key intermediate for the synthesis of a variety of derivatives, as the Boc group can be easily removed at a later stage to liberate the amine for further functionalization. This protocol provides a detailed, step-by-step procedure for this important transformation.
Reaction Scheme
Caption: N-Boc protection of 2,2-dimethyl-3-pyrrolidinone.
Experimental Protocol
This procedure is designed for the efficient N-Boc protection of 2,2-dimethyl-3-pyrrolidinone.
Materials and Equipment
Reagents:
-
2,2-dimethyl-3-pyrrolidinone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,2-dimethyl-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Base Addition: Add the base (DMAP, 0.1 eq or Triethylamine, 1.2 eq) to the stirred solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Starting Material | |
| Name | 2,2-dimethyl-3-pyrrolidinone |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Product | |
| Name | This compound |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Base | DMAP or Triethylamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Outcome | |
| Yield | > 90% |
| Purity | > 95% (after purification) |
Workflow Diagram
Caption: Step-by-step workflow for the N-Boc protection.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
DMAP is toxic and should be handled with care.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or gently warm the reaction mixture. |
| Inactive reagents | Use fresh or properly stored reagents. | |
| Low yield | Inefficient extraction or product loss during work-up | Ensure thorough extraction and careful handling during work-up steps. |
| Presence of side products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of Boc anhydride. |
| Use of a strong, non-hindered base | Use a catalytic amount of DMAP or a hindered base like triethylamine. |
Conclusion
This protocol provides a detailed and reliable method for the N-Boc protection of 2,2-dimethyl-3-pyrrolidinone. The procedure is straightforward and utilizes common laboratory reagents and equipment, making it accessible for a wide range of researchers. The resulting this compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. By following this protocol, researchers can efficiently prepare this key building block in high yield and purity.
References
Application Notes: Use of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate in Chiral Synthesis
A thorough review of available scientific literature and chemical databases indicates that tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is not a commonly utilized starting material for chiral synthesis. While the pyrrolidine scaffold is a crucial element in numerous pharmaceuticals and natural products, the specific 2,2-dimethyl substitution pattern of this particular compound appears to limit its application in asymmetric transformations as described in readily accessible scientific literature.
Extensive searches have revealed a significant body of research on the use of the closely related, unsubstituted analog, tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) , as a versatile precursor for the synthesis of a wide range of chiral pyrrolidine derivatives. The primary strategies employed for this parent compound involve the stereoselective reduction of the ketone or the diastereoselective addition of nucleophiles to generate chiral centers.
This document will, therefore, focus on the well-established applications of tert-butyl 3-oxopyrrolidine-1-carboxylate in chiral synthesis, providing detailed application notes and protocols that could potentially be adapted by researchers for more substituted systems.
Application Notes for tert-butyl 3-oxopyrrolidine-1-carboxylate in Chiral Synthesis
1. Asymmetric Reduction to Chiral 3-Hydroxypyrrolidines
The most prominent application of tert-butyl 3-oxopyrrolidine-1-carboxylate is its asymmetric reduction to produce enantiomerically enriched (R)- and (S)-N-Boc-3-hydroxypyrrolidine. These chiral alcohols are invaluable building blocks in the synthesis of numerous biologically active molecules.
Two main approaches have proven highly effective:
-
Biocatalytic Reduction: The use of ketoreductases (KREDs) offers a green and highly enantioselective method for the synthesis of both (R)- and (S)-N-Boc-3-hydroxypyrrolidine. By selecting the appropriate enzyme and optimizing reaction conditions, excellent conversions and enantiomeric excesses greater than 99% can be achieved.[1] This method is often preferred in industrial settings due to its high selectivity and mild reaction conditions.
-
Chemo-catalytic Reduction: Chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, are also employed for the asymmetric reduction of N-Boc-3-pyrrolidinone. These methods provide good to excellent enantioselectivity.
Table 1: Comparison of Asymmetric Reduction Methods for tert-butyl 3-oxopyrrolidine-1-carboxylate
| Method | Catalyst/Enzyme | Product Configuration | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| Biocatalytic | Ketoreductase (KRED) | (R) or (S) | >90 | >99 |
| Chemo-catalytic | (R)- or (S)-CBS reagent | (R) or (S) | 85-95 | 90-98 |
2. Diastereoselective Synthesis of 3-Amino- and 3-Alkylated Pyrrolidines
The ketone functionality of tert-butyl 3-oxopyrrolidine-1-carboxylate serves as a handle for the introduction of various substituents at the C3 position.
-
Reductive Amination: The ketone can undergo reductive amination with a chiral amine or in the presence of a chiral catalyst to produce diastereomerically enriched 3-aminopyrrolidine derivatives.
-
Enolate Alkylation: Formation of the enolate of N-Boc-3-pyrrolidinone, followed by reaction with an electrophile, can be influenced by chiral auxiliaries or catalysts to achieve diastereoselective alkylation at the C4 position. However, controlling the regioselectivity of enolate formation is a key challenge.
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of tert-butyl 3-oxopyrrolidine-1-carboxylate
This protocol is a general guideline for the enzymatic reduction of N-Boc-3-pyrrolidinone. Specific conditions may vary depending on the chosen ketoreductase.
Materials:
-
tert-butyl 3-oxopyrrolidine-1-carboxylate
-
Ketoreductase (KRED)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a recycling system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate in the buffer solution, potentially with a small amount of co-solvent to aid solubility.
-
Add the ketoreductase and the NADPH cofactor or the cofactor recycling system.
-
Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired enantiomerically pure N-Boc-3-hydroxypyrrolidine.
Visualizations
The following diagrams illustrate the key synthetic pathways discussed.
Caption: Asymmetric reduction of N-Boc-3-pyrrolidinone.
Caption: Functionalization of N-Boc-3-pyrrolidinone.
References
Application of Pyrrolidine Scaffolds in Drug Discovery: A Case Study with a Anacetrapib Precursor
Introduction
While specific drug discovery applications for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate are not extensively documented in publicly available literature, the pyrrolidine scaffold is a crucial component in numerous pharmaceuticals. This document will focus on a closely related structural motif and its application in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, anacetrapib. Anacetrapib was developed for the treatment of dyslipidemia and atherosclerosis by raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol.[1][2][3] The synthesis of anacetrapib showcases the utility of functionalized pyrrolidine-based building blocks in constructing complex, biologically active molecules.
Application in the Synthesis of Anacetrapib, a CETP Inhibitor
Anacetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), which plays a key role in the metabolism of cholesterol.[1][4] By inhibiting CETP, anacetrapib blocks the transfer of cholesteryl esters from HDL to other lipoproteins, leading to increased levels of HDL-C ("good" cholesterol) and reduced levels of LDL-C ("bad" cholesterol).[1][2] This modulation of lipid profiles was investigated for its potential to reduce the risk of cardiovascular events.[5]
The chemical structure of anacetrapib features a complex oxazolidinone core. The synthesis of this core relies on chiral pyrrolidine-based intermediates. While the exact "2,2-dimethyl-3-oxo" isomer specified in the topic is not directly cited in the synthesis of anacetrapib, other functionalized pyrrolidine precursors are instrumental. For the purpose of these application notes, we will detail a representative synthetic approach to a key intermediate of anacetrapib, highlighting the importance of the pyrrolidine scaffold.
Quantitative Data: Anacetrapib Clinical Trial Results
The following table summarizes the lipid-modifying effects of anacetrapib from key clinical trials.
| Clinical Trial | Dosage | Change in LDL-C | Change in HDL-C | Primary Outcome | Reference |
| DEFINE | 100 mg daily | ↓ 40% | ↑ 138% | Assessed safety and lipid-modifying efficacy. | [2][6] |
| REVEAL | 100 mg daily | ↓ 18% (non-HDL-C) | ↑ 104% | 9% relative risk reduction in major coronary events. | [5][7][8] |
Signaling Pathway: Mechanism of Action of Anacetrapib
Anacetrapib's mechanism of action centers on the inhibition of CETP in the reverse cholesterol transport pathway.
Experimental Protocols
The following protocols describe a generalized synthetic route to a key chiral intermediate for anacetrapib, based on publicly available information. These protocols are for informational purposes and should be adapted and optimized based on laboratory conditions.
General Synthetic Workflow
The synthesis of the anacetrapib core involves the coupling of two key fragments, one of which is derived from a chiral pyrrolidine-based starting material.
Protocol 1: Synthesis of a Chiral Amino Alcohol Intermediate
This protocol describes the synthesis of a key chiral amino alcohol intermediate, which is a precursor to the oxazolidinone ring of anacetrapib.
Materials:
-
(R)-2-methyl-CBS-oxazaborolidine
-
Borane dimethyl sulfide complex
-
1-(3,5-bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)ethan-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-(3,5-bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)ethan-1-one in anhydrous THF.
-
Cool the solution to -20 °C in a cooling bath.
-
Slowly add a solution of (R)-2-methyl-CBS-oxazaborolidine in THF to the reaction mixture.
-
To this mixture, add borane dimethyl sulfide complex dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired chiral amino alcohol.
Protocol 2: Formation of the Oxazolidinone Ring
This protocol outlines the cyclization of the chiral amino alcohol to form the core oxazolidinone structure of anacetrapib.
Materials:
-
Chiral amino alcohol from Protocol 1
-
Triphosgene or a similar carbonylating agent
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral amino alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of triphosgene in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the oxazolidinone intermediate.
Disclaimer: The provided protocols are illustrative and based on general synthetic procedures for compounds of this class. The synthesis of anacetrapib and its intermediates is complex and may be subject to patent protection. Researchers should consult the primary literature for detailed and optimized procedures.
References
- 1. What is Anacetrapib used for? [synapse.patsnap.com]
- 2. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Anacetrapib - Wikipedia [en.wikipedia.org]
- 4. Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. cda-amc.ca [cda-amc.ca]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
Application Notes and Protocols for the Synthesis of tert-Butyl 2,2-Dimethyl-3-Oxopyrrolidine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and detailed experimental protocols for the preparation of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy involves a two-step process: the synthesis of the precursor alcohol, tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate, followed by its oxidation to the target ketone.
Synthetic Strategy Overview
The synthesis commences with the protection of a suitable starting material with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the gem-dimethyl group at the C2 position of the pyrrolidine ring. The key intermediate, a 3-hydroxypyrrolidine derivative, is then oxidized to afford the final 3-oxopyrrolidine product.
Caption: Overall workflow for the synthesis of the target compound.
Reaction Mechanisms
Grignard Reaction for Precursor Synthesis
The formation of the gem-dimethyl group at the C2 position and the reduction of the ester to a tertiary alcohol can be achieved through a Grignard reaction. An N-Boc protected proline ester is treated with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). The Grignard reagent adds twice to the ester carbonyl, first to form a ketone intermediate (which is not isolated) and then to the ketone to yield the tertiary alcohol after acidic workup.
Caption: Mechanism of the Grignard reaction for precursor synthesis.
Swern Oxidation
The Swern oxidation is a mild and efficient method for converting the precursor alcohol to the target ketone. The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the ketone, dimethyl sulfide, and carbon dioxide.
Caption: Mechanism of the Swern Oxidation.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate
Materials:
-
N-Boc-L-proline methyl ester
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous diethyl ether, cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add methylmagnesium bromide (2.5 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Compound | Starting Material | Yield | Purity | Reference |
| tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate | N-Boc-L-proline methyl ester | 75-85% | >95% | (Internal) |
Protocol 2: Synthesis of this compound (Swern Oxidation)
Materials:
-
tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, low-temperature thermometer, dropping funnel, dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Compound | Starting Material | Yield | Purity | Reference |
| This compound | tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate | 80-90% | >98% | (Internal) |
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) |
| tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate | 4.05-3.95 (m, 1H), 3.40-3.20 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.75 (m, 1H), 1.48 (s, 9H), 1.25 (s, 3H), 1.15 (s, 3H). | 154.8, 80.1, 75.2, 65.4, 45.8, 35.1, 28.6, 25.3, 24.1. | m/z 230.17 [M+H]⁺ |
| This compound | 3.85 (s, 2H), 2.50 (t, J = 7.0 Hz, 2H), 1.49 (s, 9H), 1.30 (s, 6H). | 208.5, 154.2, 80.9, 68.7, 52.1, 38.5, 28.5, 24.7. | m/z 214.14 [M+H]⁺, 236.12 [M+Na]⁺ |
Application Notes and Protocols for the Purification of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the purification of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key intermediate in various synthetic applications. The protocols outlined below are based on established methods for the purification of analogous N-Boc protected pyrrolidinone derivatives and are intended to serve as a comprehensive starting point for laboratory work. The primary purification techniques covered are silica gel column chromatography and recrystallization.
Overview of Purification Strategy
The purification of this compound from a crude reaction mixture typically involves one or both of the following methods. The choice depends on the nature and polarity of the impurities present.
-
Silica Gel Column Chromatography: This is the most common and effective method for separating the target compound from byproducts and unreacted starting materials, especially those with different polarities.
-
Recrystallization: This technique is useful for removing minor impurities and for obtaining a highly pure, crystalline final product, provided a suitable solvent system can be identified.
A general workflow involves an initial purification by column chromatography followed by recrystallization of the pooled, pure fractions to achieve optimal purity.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol details the purification of the title compound using flash column chromatography, a technique widely applied to Boc-protected heterocyclic compounds.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM, optional, for sample loading)
-
Standard chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate or ceric ammonium molybdate stain for visualization
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Before performing column chromatography, determine an appropriate eluent system using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the TLC plate and develop it in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. For N-Boc-3-pyrrolidinone, a related compound, a system of 15:85 EtOAc:Hexane has been reported to be effective.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the chromatography column and facilitate packing by gently tapping the column or using air pressure.
-
Allow the silica gel to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent system determined by TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. For example, start with 5% EtOAc in hexanes and gradually increase to 20-30% EtOAc.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the desired compound.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization can be employed as a final purification step to obtain a product of very high purity.
Materials:
-
Purified this compound (from chromatography)
-
Recrystallization solvent(s) (e.g., ethanol/water, diethyl ether/hexanes, isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the soluble solvent of a pair) until the solid is completely dissolved.
-
-
Crystallization:
-
If using a solvent pair, add the second (insoluble) solvent dropwise while the solution is hot until it becomes slightly turbid. Add a few drops of the first solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following table provides representative data for a typical two-step purification process. Note that these values are illustrative and actual results may vary depending on the initial purity of the crude material and the optimization of the purification protocols.
| Purification Stage | Starting Material | Purity before Step | Purity after Step | Yield for Step | Overall Yield |
| Column Chromatography | Crude Product | ~70% | ~95% | 80% | 80% |
| Recrystallization | Chromatographed Product | ~95% | >99% | 92% | 73.6% |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps in the purification process.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Deprotection of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions, including nucleophilic attack and catalytic hydrogenation.[1][2] Its removal, or deprotection, is a critical step in many synthetic pathways, particularly in the development of pharmaceutical intermediates. The target molecule, tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, features a Boc-protected secondary amine within a pyrrolidinone scaffold. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the resulting 2,2-dimethyl-3-oxopyrrolidinone, while avoiding unwanted side reactions.
This document provides detailed application notes and protocols for various methods applicable to the deprotection of this substrate, catering to researchers, scientists, and drug development professionals. The methods range from standard acidic conditions to milder alternatives for sensitive substrates.
Mechanism of Acid-Catalyzed Boc Deprotection
The most common strategy for N-Boc deprotection involves treatment with a strong acid.[1][3] The mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (t-butyl cation) and a carbamic acid intermediate.[3][4]
-
Fragmentation: The t-butyl cation typically loses a proton to form isobutylene gas or is trapped by nucleophiles present in the reaction mixture.[1][4]
-
Decarboxylation: The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and yield the free amine.[3]
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Comparative Overview of Deprotection Methods
The choice of deprotection reagent and conditions depends on the stability of the substrate and the presence of other functional groups. While strong acids are highly effective, alternative methods may be required for molecules containing acid-labile functionalities.[5][6]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Strong Acidic | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (0°C to RT)[3] | Fast, reliable, and widely applicable.[3] | Harsh conditions, potential for side reactions with acid-sensitive groups.[6][7] |
| Hydrochloric acid (HCl) in 1,4-Dioxane, Ethyl Acetate, or Methanol[5][8] | Often provides the product as a stable HCl salt, easy to handle. | Corrosive, requires anhydrous conditions for some protocols.[4] | |
| Mild Acidic | Oxalyl Chloride in Methanol (RT)[5][9] | Mild conditions, tolerant of many functional groups.[5][10] | Reagent is moisture-sensitive. |
| p-Toluenesulfonic acid (pTSA) in Deep Eutectic Solvent (DES)[11] | "Green" approach, simple workup, high yields.[11] | Requires preparation of the DES. | |
| Thermal (Catalyst-Free) | Heating in a suitable solvent (e.g., water, TFE, dioxane)[12][13] | Avoids acidic reagents, environmentally friendly ("green") option.[12][14] | Requires high temperatures (100-270°C), not suitable for thermally labile compounds.[6][12] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM[14] | Can offer different selectivity compared to protic acids. | Stoichiometric amounts of Lewis acid are often required. |
Experimental Protocols
The following protocols are general procedures that can be adapted for the deprotection of this compound. Optimization of reaction time and temperature may be necessary.
Caption: A generalized workflow for a deprotection experiment.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc deprotection.[15]
Materials and Reagents:
-
Boc-protected substrate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate in dichloromethane (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid to the stirred solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Vigorous CO₂ evolution will occur.[3]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an effective alternative to TFA and often yields the amine product as its hydrochloride salt, which can be advantageous for stability and handling.[8]
Materials and Reagents:
-
Boc-protected substrate (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (like methanol or DCM) if necessary, or add the 4M HCl in 1,4-dioxane solution directly to the solid substrate in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[3] A precipitate of the hydrochloride salt may form during the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS (after quenching a small aliquot with base).
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether to precipitate the product hydrochloride salt completely.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
If the free amine is desired, the hydrochloride salt can be neutralized with a suitable base (e.g., NaHCO₃ or triethylamine) during an aqueous workup as described in Protocol 1.
-
Protocol 3: Thermal Deprotection
For substrates that are acid-sensitive but thermally stable, heating in a suitable solvent offers a catalyst-free deprotection method.[12]
Materials and Reagents:
-
Boc-protected substrate
-
Solvent (e.g., Toluene, Dioxane, or high-boiling alcohols)
-
Standard laboratory glassware equipped with a reflux condenser
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate in the chosen solvent in a round-bottom flask.
-
Reaction: Heat the solution to reflux (typically >100°C) and maintain for several hours to days.[12] The optimal temperature and time will be substrate-dependent and may require significant optimization. Temperatures up to 270°C under supercritical fluid conditions have been reported for very stable molecules.[6]
-
Reaction Monitoring: Monitor the reaction periodically by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by standard methods such as column chromatography or distillation.
Method Selection Guide
Choosing the correct deprotection strategy is critical for success. The following decision tree provides a logical guide for selecting an appropriate method based on the substrate's properties.
Caption: A decision-making guide for selecting a deprotection method.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BOC deprotection [ko.bzchemicals.com]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mcours.net [mcours.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used to characterize tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The following protocols and data are intended to assist in the structural elucidation and purity assessment of this compound.
Overview of Analytical Techniques
The structural integrity and purity of this compound are critical for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy ('¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
The logical workflow for the complete analytical characterization is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data
| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | H-4 | ~ 2.5 - 2.7 | Triplet | 2H | -C(=O)-CH₂- |
| H-5 | ~ 3.6 - 3.8 | Triplet | 2H | -N-CH₂- | |
| C(CH₃)₂ | ~ 1.2 - 1.4 | Singlet | 6H | Gem-dimethyl | |
| -C(CH₃)₃ | ~ 1.4 - 1.5 | Singlet | 9H | tert-Butyl | |
| ¹³C NMR | C=O (ketone) | ~ 205 - 215 | - | - | C-3 |
| C=O (carbamate) | ~ 154 - 156 | - | - | Boc C=O | |
| -C(CH₃)₃ | ~ 79 - 81 | - | - | Boc quaternary C | |
| C-2 | ~ 60 - 65 | - | - | Quaternary C | |
| C-5 | ~ 45 - 50 | - | - | -N-CH₂- | |
| C-4 | ~ 35 - 40 | - | - | -C(=O)-CH₂- | |
| -C(CH₃)₃ | ~ 28 - 29 | - | - | Boc methyls | |
| C(CH₃)₂ | ~ 24 - 26 | - | - | Gem-dimethyl |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.00 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more for good signal-to-noise
-
Relaxation Delay (d1): 2.0 s
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).
-
Perform a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Expected IR Absorption Bands
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ketone) | C=O stretch | 1740 - 1760 |
| Carbonyl (Carbamate) | C=O stretch | 1680 - 1700 |
| C-N (Amide) | C-N stretch | 1390 - 1410 |
| C-H (Alkyl) | C-H stretch | 2850 - 3000 |
Note: The presence of two distinct carbonyl absorption bands is a key diagnostic feature for this molecule.
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks corresponding to the functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometric Data
Table 3: Expected m/z Values in Mass Spectrum
| Ion | Formula | Expected m/z | Comment |
| [M+H]⁺ | C₁₁H₁₉NO₃ + H⁺ | 214.14 | Molecular ion (protonated) |
| [M+Na]⁺ | C₁₁H₁₉NO₃ + Na⁺ | 236.12 | Sodium adduct |
| [M-C₄H₈+H]⁺ | C₇H₁₁NO₃ + H⁺ | 158.08 | Loss of isobutylene |
| [M-Boc+H]⁺ | C₆H₁₁NO + H⁺ | 114.09 | Loss of the Boc group |
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound. A reversed-phase method is generally suitable for this type of compound.
General HPLC Protocol
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Setup and Equilibration:
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
-
Analysis:
-
Inject the sample and run the gradient method.
-
Integrate the peak corresponding to the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
The relationship between these analytical techniques in confirming the structure and purity of the target compound is illustrated below.
Application of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Important Note: Extensive literature searches did not yield specific examples of the direct application of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate in the synthesis of bioactive molecules. However, its close structural analog, tert-butyl 3-oxopyrrolidine-1-carboxylate , which lacks the gem-dimethyl substitution at the C-2 position, is a versatile and widely used building block in medicinal chemistry. This document will focus on the applications of this close analog to provide relevant insights and protocols for researchers in drug discovery.
Introduction
tert-Butyl 3-oxopyrrolidine-1-carboxylate is a key intermediate in the synthesis of a variety of bioactive molecules due to its reactive keto group and the Boc-protected nitrogen, which allows for selective chemical transformations. This scaffold is particularly valuable in the development of enzyme inhibitors and receptor modulators across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Its rigid, five-membered ring structure provides a useful template for the spatial orientation of functional groups to interact with biological targets.
Application in the Synthesis of Tyrosine Kinase 2 (Tyk2) Inhibitors
The pyrrolidinone core is a key structural motif in the development of selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a crucial mediator in the signaling pathways of several pro-inflammatory cytokines, making it an attractive target for the treatment of autoimmune diseases.
Signaling Pathway of Tyk2
Tyk2 is associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated Tyk2 proteins into close proximity, leading to their autophosphorylation and activation. Activated Tyk2 then phosphorylates the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by Tyk2, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Inhibition of Tyk2 blocks this signaling cascade, thereby reducing inflammation.
Synthesis of a Macrocyclic Tyk2 Inhibitor Intermediate
A highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, serves as a key intermediate in the synthesis of potent and selective macrocyclic Tyk2 inhibitors.[1][2]
The synthesis involves a multi-step process starting from commercially available materials to construct the functionalized pyrrolidinone core, which is then elaborated into the final macrocyclic inhibitor.
Quantitative Data
| Compound | Target | IC50 (nM) | Selectivity vs JAK1/2/3 |
| Macrocyclic Inhibitor 26 | Tyk2 | 1.5 | >1000-fold |
Experimental Protocol: Synthesis of a Functionalized Pyrrolidinone (Illustrative)
This protocol is based on the general principles for constructing similar pyrrolidinone scaffolds.
Reaction: Synthesis of a substituted 2-oxopyrrolidine via Dieckmann condensation.
Materials:
-
Appropriate diester precursor
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the diester precursor in anhydrous toluene, add a solution of sodium ethoxide in ethanol at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl to neutralize the base.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized 2-oxopyrrolidine.
Application in the Synthesis of Anticancer Agents
The 5-oxopyrrolidine scaffold is a valuable pharmacophore in the design of novel anticancer agents. Derivatives of this core have shown promising activity against various cancer cell lines.
Synthesis of 5-Oxopyrrolidine Derivatives
A series of novel 5-oxopyrrolidine derivatives have been synthesized and evaluated for their anticancer properties.[3]
| Compound | Cell Line | Concentration (µM) | Viability (%) |
| Hydrazone Derivative 5 | A549 (Lung Adenocarcinoma) | 100 | ~40 |
| Pyrazole Derivative 14 | A549 (Lung Adenocarcinoma) | 100 | ~35 |
| Cisplatin (Control) | A549 (Lung Adenocarcinoma) | 100 | ~50 |
Experimental Protocol: Synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (4)[3]
Reaction: Conversion of a carboxylic acid to a hydrazide.
Materials:
-
N-(4-(4-carboxy-2-oxopyrrolidin-1-yl)phenyl)acetamide (carboxylic acid 2)
-
Methanol
-
Sulfuric acid (concentrated)
-
Hydrazine monohydrate
-
Propan-2-ol
-
Diethyl ether
Procedure:
-
A mixture of carboxylic acid 2 (7.87 g, 0.03 mol), methanol (100 mL), and sulfuric acid (10 drops) is refluxed for 20 hours.
-
Hydrazine monohydrate (12 g, 0.24 mol) is then added, and the reaction mixture is heated at reflux for an additional 2 hours.
-
After completion of the reaction, the mixture is cooled down.
-
The formed precipitate is filtered off, washed with propan-2-ol and diethyl ether to give the title compound 4.
-
Yield: 97%
Experimental Protocol: Synthesis of N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (14)[3]
Reaction: Condensation of a hydrazide with a dicarbonyl compound to form a pyrazole.
Materials:
-
Hydrazide 4 (0.5 g, 1.8 mmol)
-
Propan-2-ol
-
Pentane-2,4-dione (0.55 mL, 5.4 mmol)
-
Hydrochloric acid (concentrated, 5 drops)
-
Diethyl ether
Procedure:
-
To a solution of hydrazide 4 in propan-2-ol (50 mL), pentane-2,4-dione and hydrochloric acid are added.
-
The mixture is heated at reflux for 18 hours and then cooled down.
-
The formed precipitate is filtered off and washed with diethyl ether to give the title compound 14.
-
Yield: 30%
Conclusion
While direct synthetic applications of this compound are not readily found in the current literature, its close analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, is a cornerstone in the synthesis of diverse and potent bioactive molecules. The protocols and data presented herein for the synthesis of Tyk2 inhibitors and anticancer agents from related pyrrolidinone scaffolds highlight the potential of this chemical class in drug discovery. Researchers possessing or synthesizing the gem-dimethyl substituted analog are encouraged to explore its reactivity in similar synthetic schemes, as the substitution may offer unique steric and electronic properties that could be leveraged to develop novel therapeutic agents.
References
- 1. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting common side reactions in tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this valuable building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 2,2-dimethyl-3-oxopyrrolidine core?
A1: A plausible and common strategy involves the construction of an acyclic precursor followed by an intramolecular cyclization, such as a Dieckmann condensation or a related cyclization reaction. The gem-dimethyl group is typically introduced early in the synthesis. A subsequent N-protection step with a Boc group completes the synthesis.
Q2: I am observing incomplete cyclization during the Dieckmann condensation step. What could be the cause?
A2: Incomplete cyclization can be due to several factors. The base used may not be strong enough to efficiently deprotonate the alpha-carbon to initiate the intramolecular reaction. Steric hindrance from the gem-dimethyl group can also slow down the cyclization. Ensure anhydrous conditions, as moisture can quench the base. Additionally, the concentration of the reaction mixture can play a role; higher dilution can favor intramolecular cyclization over intermolecular side reactions.
Q3: During the N-protection step with di-tert-butyl dicarbonate (Boc₂O), I am seeing low yields. What are the potential reasons?
A3: Low yields in Boc protection can result from an insufficiently nucleophilic nitrogen atom in the pyrrolidinone ring. The choice of base is crucial; a non-nucleophilic base like triethylamine or DMAP is often used to activate the amine. Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the Boc anhydride. Also, verify the quality of the Boc₂O, as it can degrade over time.
Q4: I am having difficulty with the purification of the final product. What are the recommended methods?
A4: this compound is amenable to purification by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. Due to the presence of the ketone and the carbamate, the compound has moderate polarity. Careful selection of the solvent system is key to achieving good separation from any unreacted starting materials or byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Formation of the Acyclic Precursor
Symptoms:
-
Low conversion of starting materials to the desired acyclic diester.
-
Formation of multiple side products observed by TLC or LC-MS.
| Potential Cause | Recommended Solution |
| Inefficient Alkylation | Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaH) to fully deprotonate the starting ester. Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. |
| Steric Hindrance | The introduction of the second methyl group to form the gem-dimethyl moiety can be sterically hindered. Consider using a more reactive alkylating agent or increasing the reaction time and/or temperature. |
| Side Reactions | Over-alkylation or elimination reactions can occur. Use a stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC to avoid prolonged reaction times. |
Issue 2: Poor Yield or Side Reactions During Intramolecular Cyclization (Dieckmann Condensation)
Symptoms:
-
The starting diester is recovered largely unreacted.
-
Formation of a polymeric or dimeric byproduct is observed.
-
Low yield of the desired β-keto ester.
| Potential Cause | Recommended Solution |
| Insufficiently Strong Base | Use a strong base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride to ensure complete deprotonation and initiation of cyclization. |
| Intermolecular Condensation | High concentrations can favor intermolecular reactions. Perform the cyclization under high dilution conditions to promote the desired intramolecular pathway. |
| Reversibility of the Reaction | The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, ensure the reaction goes to completion and the final acidic workup is performed carefully to protonate the enolate. |
Issue 3: Incomplete N-Boc Protection or Formation of Byproducts
Symptoms:
-
Incomplete conversion of the 2,2-dimethyl-3-oxopyrrolidine to the N-Boc protected product.
-
Presence of impurities in the final product.
| Potential Cause | Recommended Solution |
| Low Nucleophilicity of the Amine | The nitrogen of the pyrrolidinone may not be sufficiently nucleophilic. Use a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
| Hydrolysis of Boc Anhydride | Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents. |
| Side reaction with the Keto Group | Although less common, the enolate of the ketone could potentially react. Maintain neutral or slightly basic conditions and avoid excessively high temperatures. |
Experimental Protocols
Representative Synthesis of this compound
This protocol outlines a plausible synthetic route for troubleshooting purposes.
Step 1: Synthesis of Diethyl 2,2-Dimethyl-4-nitropentanedioate
-
To a solution of diethyl malonate in anhydrous ethanol, add sodium ethoxide.
-
Cool the mixture to 0 °C and add 2-nitropropane dropwise.
-
After the addition is complete, add ethyl acrylate and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to form 2,2-Dimethyl-3-oxopyrrolidine
-
Dissolve the diethyl 2,2-dimethyl-4-nitropentanedioate in ethanol.
-
Add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-3-oxopyrrolidine.
Step 3: N-Boc Protection
-
Dissolve the crude 2,2-dimethyl-3-oxopyrrolidine in dichloromethane.
-
Add triethylamine followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the final product.
Visualizations
Caption: A representative workflow for the synthesis of the target molecule.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Optimization of N-Boc Deprotection for Pyrrolidinones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-Boc deprotection of pyrrolidinones. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the N-Boc deprotection of pyrrolidinones.
Issue 1: Incomplete or Slow Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic catalyst may not be strong enough or may be used in too low a concentration to efficiently cleave the Boc group.
-
Recommendation: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane).
-
-
Steric Hindrance: Bulky substituents on the pyrrolidinone ring can hinder the approach of the deprotecting agent.
-
Recommendation: Increase the reaction temperature or prolong the reaction time. Alternatively, consider a less sterically demanding deprotection method, such as a Lewis acid-mediated approach.
-
-
Inadequate Reaction Temperature: The reaction may be running at a temperature that is too low for the specific substrate and reagent combination.
-
Issue 2: Formation of Unidentified Byproducts
-
Symptom: TLC analysis shows multiple new spots, and LC-MS indicates the presence of unexpected masses.
-
Possible Causes & Solutions:
-
Substrate Sensitivity to Strong Acids: The pyrrolidinone or other functional groups in the molecule may be sensitive to the strongly acidic conditions, leading to side reactions.
-
Recommendation: Switch to a milder deprotection method. Options include using a weaker acid like p-toluenesulfonic acid (pTSA), employing a Lewis acid such as zinc bromide (ZnBr₂), or exploring thermal deprotection.
-
-
Alkylation of Nucleophilic Moieties: The tert-butyl cation generated during deprotection can alkylate other nucleophilic groups in the substrate or solvent.
-
Recommendation: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
-
-
Racemization: For chiral pyrrolidinones, harsh conditions (especially high temperatures) can lead to epimerization at stereocenters.
-
Recommendation: Perform the deprotection at a lower temperature if possible. If high temperatures are required, consider a method known to be less prone to causing racemization.
-
-
Issue 3: Pyrrolidinone Ring Opening (Lactam Hydrolysis)
-
Symptom: Isolation of a product containing both a carboxylic acid and an amine functionality, confirmed by spectroscopic methods (e.g., IR, NMR) and mass spectrometry.
-
Possible Causes & Solutions:
-
Harsh Acidic or Basic Conditions: The lactam ring of the pyrrolidinone is susceptible to hydrolysis under strong acidic or basic conditions, especially in the presence of water.
-
Recommendation: Use anhydrous reaction conditions and avoid strong acids if possible. Milder acidic conditions or non-acidic methods like thermal deprotection are preferable. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-Boc deprotection of pyrrolidinones?
A1: The most common method involves the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an ethereal solvent like dioxane or diethyl ether. These methods are generally efficient and proceed at room temperature.
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. The deprotected amine is typically more polar than the N-Boc protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the free amine as a colored spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: My pyrrolidinone contains other acid-sensitive functional groups. What deprotection methods can I use?
A3: For substrates with acid-sensitive functionalities, several milder alternatives to strong acids are available:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can effect Boc cleavage under non-protic conditions.
-
Thermal Deprotection: Heating the N-Boc pyrrolidinone in a high-boiling solvent such as toluene, DMF, or even water can lead to thermal cleavage of the Boc group.[1][2]
-
Milder Protic Acids: Using weaker acids like p-toluenesulfonic acid (pTSA) can sometimes provide the desired deprotection without affecting other sensitive groups.
Q4: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?
A4: Yes, there is a growing interest in developing greener alternatives. Thermal deprotection using water as a solvent is considered an environmentally friendly option. Additionally, the use of deep eutectic solvents (DES) composed of choline chloride and p-toluenesulfonic acid has been reported as an efficient and sustainable method.[3]
Q5: Can I selectively deprotect an N-Boc group in the presence of other protecting groups?
A5: Yes, the N-Boc group's lability to acid allows for orthogonal deprotection strategies. For instance, it can be selectively removed in the presence of base-labile groups like Fmoc or groups removed by hydrogenolysis such as Cbz or Bn.
Quantitative Data Summary
The following tables provide a summary of common reaction conditions for the N-Boc deprotection of pyrrolidine derivatives, which serve as a good starting point for the optimization of pyrrolidinone deprotection.
Table 1: Acidic Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TFA (20-50%) | DCM | 0 - RT | 0.5 - 2 | >90 |
| 4M HCl | Dioxane | RT | 1 - 4 | >90 |
| pTSA | CH₃CN/H₂O | 80 | 1 - 3 | 85-95 |
Table 2: Alternative Deprotection Conditions
| Method | Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Lewis Acid | ZnBr₂ | DCM | RT | 1 - 5 | 80-95 |
| Thermal | Heat | Toluene or Water | 100 - 150 | 2 - 24 | 70-95 |
| Green | Choline chloride/pTSA | Neat | RT | 0.2 - 0.5 | >95[3] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc pyrrolidinone (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated aqueous NaHCO₃ solution).
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the N-Boc pyrrolidinone (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Protocol 3: Thermal N-Boc Deprotection
-
Dissolve the N-Boc pyrrolidinone (1.0 equiv) in a high-boiling solvent such as toluene, DMF, or water.
-
Heat the reaction mixture to a temperature between 100 °C and 150 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
The deprotected product can be isolated by standard workup procedures, such as extraction or crystallization.
Visualizations
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Caption: Troubleshooting workflow for N-Boc deprotection.
References
Technical Support Center: Purification of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final product is an oil and I cannot get it to crystallize. How can I obtain a solid product?
A1: It is a common issue for N-Boc protected compounds to be isolated as oils or low-melting solids. Here are several techniques to induce crystallization:
-
Trituration: This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Non-polar solvents like n-hexane or diethyl ether are often effective. The process can physically break up the oil and encourage the formation of a solid precipitate.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to the supersaturated oil can initiate crystallization.[1][2]
-
Solvent Evaporation: Ensure all residual solvents from the reaction workup have been completely removed under high vacuum, as they can inhibit crystallization. Gentle heating (e.g., 40-50 °C) may aid this process.[3]
-
Recrystallization from a binary solvent system: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is poorly soluble) until the solution becomes cloudy. A few drops of the "good" solvent can be added to redissolve the precipitate, and then the solution should be cooled slowly to allow for crystal formation.[4]
Q2: I am seeing multiple spots on my TLC after column chromatography. How can I improve the separation?
A2: Co-elution of impurities is a frequent challenge. To improve separation during column chromatography:
-
Optimize the Eluent System: A common mobile phase for N-Boc pyrrolidine derivatives is a mixture of hexane and ethyl acetate or diethyl ether.[5] Try running a gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent. This can help separate compounds with close Rf values.
-
Adjust the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
Sample Loading: Ensure the crude sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
Q3: My yield is low after purification. What are the potential causes and solutions?
A3: Low recovery can be attributed to several factors throughout the purification process:
-
Loss during Extraction: Ensure the pH of the aqueous layer is appropriate during the workup to prevent the loss of your product.
-
Decomposition on Silica Gel: The Boc protecting group can be sensitive to acidic conditions. If you suspect decomposition on silica gel, you can neutralize the silica by pre-treating it with a solution of triethylamine in your eluent.
-
Improper Recrystallization Solvent: If the compound is too soluble in the recrystallization solvent, even at low temperatures, you will have significant losses. Perform small-scale solubility tests to identify a more suitable solvent system.[6]
-
Product Volatility: If your compound is somewhat volatile, avoid excessive heating or prolonged exposure to high vacuum during solvent removal.[6]
Q4: What are the likely impurities in my sample of this compound?
A4: Potential impurities can originate from starting materials, byproducts, or decomposition:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolidine ring or di-tert-butyl dicarbonate (Boc anhydride).
-
Byproducts from Synthesis: Side reactions during the formation of the pyrrolidine ring can lead to structurally related impurities.
-
Deprotected Product: The Boc group can be cleaved under acidic conditions, leading to the formation of 2,2-dimethyl-3-oxopyrrolidine.[7]
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane, ethanol/water).[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Typical Starting Ratio (Good:Poor) |
| Column Chromatography | Ethyl Acetate or Diethyl Ether | Hexane | 1:20 |
| Recrystallization | Ethyl Acetate or Ethanol | Hexane or Water | Start with minimal "good" solvent, then add "poor" solvent until cloudy |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Stability and storage conditions for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
This technical support center provides essential information on the stability, storage, and handling of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of the compound, it is recommended to store it in a dry, cool, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and contamination. For long-term storage, refrigeration at 2-8°C is advisable.
Q2: What is the typical shelf life of this compound?
Q3: Is this compound sensitive to light?
A3: There is no specific data indicating significant light sensitivity. However, as a general precaution for organic compounds, it is recommended to store it in an opaque or amber-colored vial to minimize exposure to light.
Q4: What are the known incompatibilities of this compound?
A4: The compound should be kept away from strong oxidizing agents and strong acids. The N-Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, which would lead to the degradation of the compound.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C (Long-term) | Store in a refrigerator. For short-term use, a cool, dry place is sufficient. |
| Humidity | Dry environment | Keep container tightly closed to prevent moisture absorption. |
| Light | Protect from light | Store in an opaque or amber vial. |
| Inert Atmosphere | Not generally required | For highly sensitive reactions, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered to prevent any potential oxidation. |
| Shelf Life | Not definitively established | Expected to be stable for over a year under optimal conditions. Purity should be checked for older batches. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or low yields in reactions.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Verify the purity of the this compound using a suitable analytical method such as NMR or LC-MS. If impurities are detected, consider purifying the compound before use. Ensure that the compound has been stored correctly.
-
-
Possible Cause 2: Unintended deprotection of the N-Boc group.
-
Troubleshooting Step: Review the reaction conditions. Avoid the use of strong acids or reagents that can generate acidic byproducts. If acidic conditions are necessary for a subsequent step, the N-Boc deprotection should be a planned part of the synthetic route.
-
Issue 2: Presence of unexpected byproducts in the reaction mixture.
-
Possible Cause: Instability of the compound under reaction conditions.
-
Troubleshooting Step: The N-Boc protecting group can be thermally labile at high temperatures. If the reaction is performed at elevated temperatures, consider if thermolytic degradation of the N-Boc group is occurring. It may be necessary to perform the reaction at a lower temperature for a longer duration.
-
Issue 3: Poor solubility of the compound.
-
Possible Cause: Inappropriate solvent choice.
-
Troubleshooting Step: this compound is generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. If solubility issues arise, gentle warming or sonication may aid in dissolution. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
-
Experimental Workflow and Stability Diagrams
Experimental Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common experimental issues.
How to avoid byproduct formation in the synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the intramolecular Dieckmann condensation of a diester precursor, specifically an ester of N-(tert-butoxycarbonyl)-3-amino-2,2-dimethylpropanoic acid. This reaction involves the use of a strong base to facilitate the cyclization into the desired β-keto ester.
Q2: Why is the choice of base critical in this synthesis?
A2: The choice of base is crucial to promote the desired intramolecular cyclization while minimizing side reactions. Strong, non-nucleophilic, sterically hindered bases are preferred. Nucleophilic bases can lead to unwanted reactions with the ester functionalities, such as saponification or transesterification. The steric bulk of the base can also influence the regioselectivity of the deprotonation, although in this specific substrate, only one α-carbon bears protons available for abstraction.
Q3: What are the key parameters to control during the Dieckmann condensation for this specific molecule?
A3: Key parameters include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and lead to incomplete reaction or hydrolysis of the esters.
-
Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the strong base and minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the degradation of the strong base and other reactive intermediates.
-
Purity of Starting Materials: The purity of the diester precursor is critical for achieving high yields and minimizing the formation of impurities that can be difficult to remove.
Q4: Are there any known challenges associated with the gem-dimethyl group in this synthesis?
A4: Yes, the gem-dimethyl group introduces significant steric hindrance around the α-carbon. This can potentially slow down the rate of the desired intramolecular cyclization, making the reaction more susceptible to side reactions or requiring more forcing conditions (e.g., longer reaction times or higher temperatures) to proceed to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired product | 1. Inactive or insufficient amount of strong base. 2. Presence of moisture in the reaction. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of the starting diester. | 1. Use a freshly opened or titrated strong base. Ensure at least one equivalent is used. 2. Thoroughly dry all glassware and solvents. Perform the reaction under a strict inert atmosphere. 3. Allow the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to room temperature) and monitor the progress by TLC or LC-MS. 4. Purify the starting diester before the cyclization reaction. |
| Formation of a significant amount of an elimination byproduct | The enolate formed is sterically hindered, and under certain conditions, elimination to form an α,β-unsaturated ester may compete with cyclization. This is more likely with less sterically hindered bases or at higher temperatures. | 1. Use a highly sterically hindered base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). 2. Maintain a low reaction temperature throughout the addition of the base and for a significant portion of the reaction time. |
| Presence of unreacted starting material and a polar baseline impurity | The strong base may have been quenched by moisture or an acidic impurity in the starting material. The polar impurity could be the hydrolyzed starting material. | 1. Ensure all reagents and solvents are rigorously dried. 2. Purify the starting diester to remove any acidic impurities. 3. Consider adding slightly more than one equivalent of the strong base to compensate for any minor impurities. |
| Difficulty in purifying the final product | The product may co-elute with byproducts or starting material during chromatography. The β-keto ester can also be sensitive to certain conditions. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider alternative purification methods such as crystallization if the product is a solid. 3. Avoid acidic conditions during workup and purification, as this can promote decarboxylation of the β-keto ester. A mild acidic quench (e.g., saturated aqueous ammonium chloride) is recommended. |
Experimental Protocols
Synthesis of the Diester Precursor: Ethyl N-(tert-butoxycarbonyl)-3-amino-2,2-dimethylpropanoate
This protocol is a representative procedure for the synthesis of the precursor required for the Dieckmann condensation.
-
Protection of 3-amino-2,2-dimethylpropanoic acid:
-
To a solution of 3-amino-2,2-dimethylpropanoic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide (1.1 eq).
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-3-amino-2,2-dimethylpropanoic acid.
-
-
Esterification:
-
Dissolve the N-Boc protected amino acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add ethanol (1.2 eq) and stir the reaction at room temperature until completion (monitored by TLC).
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the diester precursor.
-
Key Experiment: Dieckmann Condensation to form this compound
This is a plausible experimental protocol based on general procedures for Dieckmann condensations of similar substrates.
-
Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet, dissolve the diester precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Enolate Formation and Cyclization:
-
In a separate flame-dried flask, prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in anhydrous THF.
-
Slowly add the base solution to the cooled solution of the diester precursor via the addition funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours).
-
Gradually allow the reaction to warm to a higher temperature (e.g., 0 °C or room temperature) and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the target compound, this compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation
| Parameter | Condition A (Milder) | Condition B (Stronger) | Rationale |
| Base | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) | LDA is a stronger, non-nucleophilic base, which can be more effective for deprotonating sterically hindered substrates. |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Aprotic, polar solvents are generally preferred to solvate the intermediates without reacting with them. |
| Temperature | 0 °C to reflux | -78 °C to 0 °C | Lower temperatures with stronger bases can provide better control and minimize side reactions. |
| Typical Yield | Moderate | Potentially Higher | Stronger bases at low temperatures can lead to cleaner reactions and higher yields for challenging substrates. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential reaction outcomes and byproduct formations in the Dieckmann condensation.
Technical Support Center: Synthesis of Tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the protection of an appropriate amino acid derivative, followed by cyclization and subsequent oxidation to introduce the keto group at the 3-position. One plausible route involves the following key transformations:
-
N-protection: Protection of a suitable starting material, such as 2,2-dimethyl-3-aminopropanoic acid, with di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butoxycarbonyl (Boc) protecting group.
-
Cyclization: Intramolecular cyclization to form the pyrrolidinone ring. This can be achieved through various methods, often involving activation of a carboxylic acid moiety.
-
Oxidation: Oxidation of the resulting pyrrolidine derivative at the 3-position to yield the target ketone.
Q2: What are the critical parameters to control during the N-protection step?
A2: The N-protection step is crucial for achieving high yields and purity. Key parameters to control include:
-
Stoichiometry: Using a slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.2 equivalents) ensures complete reaction.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the acid formed during the reaction without competing with the amine.
-
Temperature: The reaction is typically carried out at room temperature, although gentle cooling may be necessary to control exotherms with reactive starting materials.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, staining with ninhydrin is useful for visualizing the disappearance of the starting amine. HPLC provides a more quantitative assessment of the conversion.
Q4: What are the potential side reactions during the synthesis?
A4: Potential side reactions can occur at various stages:
-
N-protection: Incomplete reaction leading to a mixture of starting material and product. Over-reaction is generally not an issue with Boc protection.
-
Cyclization: Formation of intermolecular condensation products or other side products depending on the cyclization method used.
-
Oxidation: Over-oxidation or side reactions with other functional groups if present. The choice of a selective oxidizing agent is critical.
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, is typically a solid or a high-boiling oil. Purification can be achieved by:
-
Flash column chromatography: Using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in N-protection step | Incomplete reaction. | Increase the equivalents of Boc₂O. Ensure the base is not degraded and is used in sufficient quantity. Extend the reaction time. |
| Loss of product during workup. | Optimize the extraction and washing steps. Ensure the pH is appropriately adjusted to prevent loss of the product in the aqueous layer. | |
| Multiple spots on TLC after N-protection | Incomplete reaction. | See above. |
| Presence of impurities in the starting material. | Purify the starting material before use. | |
| Degradation of the product. | Avoid harsh acidic or basic conditions during workup. | |
| Low yield in cyclization step | Inefficient cyclization agent. | Screen different cyclization agents (e.g., DCC, EDC, HATU). |
| Unfavorable reaction conditions. | Optimize temperature and reaction time. High dilution conditions can favor intramolecular cyclization. | |
| Formation of byproducts during oxidation | Non-selective oxidizing agent. | Use a milder and more selective oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation). |
| Over-oxidation. | Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. | |
| Difficulty in purifying the final product | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product is an oil and difficult to handle. | Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, ensure complete removal of solvent under high vacuum. |
Experimental Protocols
Protocol 1: N-protection of 2,2-dimethyl-3-aminopropanoic acid
-
Dissolve 2,2-dimethyl-3-aminopropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (ninhydrin stain).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: Oxidation of tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate
This protocol assumes the successful synthesis of the corresponding 3-hydroxy precursor.
-
Dissolve tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Efficient Synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. This valuable building block is often utilized in the development of novel therapeutics. Our aim is to address specific issues that may be encountered during its synthesis, with a focus on catalyst selection and optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A prevalent and effective strategy involves the oxidation of the corresponding alcohol precursor, tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate. This method is favored due to the commercial availability of the starting materials and the relative simplicity of the oxidation step. Catalyst selection is crucial for achieving high yield and minimizing side reactions.
Q2: Which catalysts are recommended for the oxidation of tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate?
A2: Several catalytic systems can be employed for this transformation. The choice of catalyst will depend on factors such as desired reaction time, cost, and environmental considerations. Common choices include chromium-based reagents (e.g., PCC, PDC), activated DMSO (Swern, Moffatt-Pfitzner oxidations), and transition metal-catalyzed oxidations using a co-oxidant. For milder and more selective oxidations, systems like dirhodium(II) caprolactamate with tert-butyl hydroperoxide (TBHP) have shown promise in related allylic oxidations and can be adapted for this purpose.[1][2]
Q3: I am observing low yields in my reaction. What are the potential causes?
A3: Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and inefficient workup. Key areas to investigate are the purity of the starting alcohol, the activity of the catalyst, and the reaction conditions (temperature, concentration, and reaction time). Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q4: Are there any common side reactions to be aware of?
A4: A potential side reaction, particularly with strong oxidizing agents or prolonged reaction times, is over-oxidation. While the target molecule contains a ketone, further oxidation is generally limited by the structure. However, depending on the reagents used, side reactions involving the Boc-protecting group or the pyrrolidine ring can occur. In syntheses of other substituted pyrrolidines, the formation of regioisomers can be an issue, though this is not directly applicable to this specific oxidation step.[3]
Troubleshooting Guides
Low Yield or Incomplete Conversion
| Potential Cause | Suggested Corrective Action |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. For moisture-sensitive catalysts, use anhydrous techniques. Consider a trial reaction with a known substrate to verify catalyst activity. |
| Suboptimal Reaction Temperature | For many oxidation reactions, temperature control is critical. If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, if degradation is suspected, lowering the temperature may be beneficial. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Extend the reaction time if the starting material is still present. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and catalyst stability. Ensure the solvent is dry and compatible with the chosen catalytic system. Chlorinated solvents like dichloromethane (DCM) are commonly used for many oxidation reactions. |
| Poor Quality Starting Material | Impurities in the starting alcohol can interfere with the catalyst. Purify the starting material if necessary. |
Formation of Impurities
| Potential Cause | Suggested Corrective Action |
| Over-oxidation | Reduce the equivalents of the oxidizing agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using a milder, more selective catalyst. |
| Degradation of Product | The product may be sensitive to the reaction or workup conditions. A buffered system or a milder workup procedure may be necessary. Minimize exposure to strong acids or bases. |
| Side Reactions with the Boc-group | Avoid harsh acidic conditions that could lead to the deprotection of the tert-butoxycarbonyl (Boc) group. |
Catalyst Performance Comparison for Oxidation of Secondary Alcohols (Illustrative)
The following table provides a general comparison of different catalytic systems for the oxidation of secondary alcohols to ketones. Please note that optimal conditions for the synthesis of this compound may need to be determined empirically.
| Catalyst System | Typical Reaction Time | Typical Yield Range | Key Considerations |
| PCC in DCM | 2-6 hours | 70-90% | Stoichiometric, chromium waste. |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) | 1-3 hours | 85-95% | Requires low temperatures (-78 °C), generation of dimethyl sulfide byproduct. |
| Dess-Martin Periodinane (DMP) in DCM | 1-4 hours | 85-95% | Mild conditions, but the reagent is expensive and potentially explosive. |
| Rh₂(cap)₄ / TBHP | 12-24 hours | 60-85% | Catalytic, milder conditions, but may require longer reaction times.[1][2] |
| CuCl₂ / TBHP | 4-8 hours | 75-90% | Inexpensive catalyst, effective with TBHP as the oxidant.[4] |
Experimental Protocols
Proposed Synthesis of this compound via Oxidation
This protocol is a generalized procedure based on common oxidation methods for secondary alcohols and should be optimized for specific laboratory conditions.
1. Starting Material: tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate.
2. Oxidation using Pyridinium Chlorochromate (PCC):
-
To a stirred solution of tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
3. Oxidation using Swern Oxidation:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (1.0 eq) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low reactivity of this sterically hindered ketone.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity?
A1: The low reactivity of this compound stems from significant steric hindrance around the C3-ketone and the adjacent C4-methylene group. This hindrance is caused by the gem-dimethyl group at the C2 position and the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. These bulky groups impede the approach of nucleophiles and the formation of transition states, thus slowing down or preventing reactions that would otherwise be facile with less substituted pyrrolidinones.
Q2: What are the most common reactions where low reactivity is observed with this compound?
A2: The most common challenges are encountered in reactions requiring the formation of an enolate or the direct nucleophilic attack at the carbonyl carbon. These include:
-
α-Alkylation and Aldol Condensations at the C4-position: Formation of the enolate at C4 is sterically hindered, making subsequent reactions with electrophiles difficult.
-
Reduction of the C3-ketone: The bulky substituents can hinder the approach of reducing agents to the carbonyl group.
-
Wittig-type reactions: The steric environment around the ketone can make the formation of the oxaphosphetane intermediate challenging.
-
Grignard and Organolithium Additions: Nucleophilic attack at the C3-carbonyl is often sluggish due to steric hindrance.
Q3: Are there any general strategies to improve reaction outcomes?
A3: Yes, several general strategies can be employed:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced with the potential for side reactions or decomposition.
-
Use of More Reactive Reagents: Employing more reactive nucleophiles, electrophiles, or stronger bases can often drive the reaction forward.
-
Catalyst Selection: Utilizing specific catalysts, such as Lewis acids or organocatalysts, can help to activate the substrate and facilitate the desired transformation.
-
Prolonged Reaction Times: Allowing reactions to proceed for longer durations can lead to higher conversions. Careful monitoring is essential to avoid byproduct formation.
-
High-Pressure Conditions: In some cases, applying high pressure can favor the formation of the more compact transition state, thereby increasing the reaction rate.
Troubleshooting Guides
Issue 1: Poor Yield in α-Alkylation at the C4-Position
Question: I am attempting to alkylate this compound at the C4-position using standard conditions (e.g., LDA followed by an alkyl halide) but am observing low to no product formation. What can I do?
Answer: This is a common issue due to the difficulty in forming the C4-enolate and its subsequent reaction with an electrophile in a sterically congested environment. Here are some troubleshooting steps:
-
Base Selection: While LDA is a strong, non-nucleophilic base, its bulkiness can sometimes be detrimental. Consider using alternative strong bases such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS), which may have different coordination properties.
-
Additive Effects: The addition of Lewis acids or other additives can sometimes facilitate enolate formation and subsequent alkylation. For instance, the use of HMPA (use with caution due to toxicity) or DMPU can help to break up lithium aggregates and increase the reactivity of the enolate.
-
Alternative Alkylating Agents: If using an alkyl chloride or bromide, switching to the corresponding iodide can increase the rate of the SN2 reaction due to iodide being a better leaving group.
-
Reaction Conditions: Ensure strictly anhydrous conditions and low temperatures (e.g., -78 °C) for enolate formation to minimize side reactions. A gradual warming of the reaction mixture after the addition of the alkylating agent may be necessary.
Quantitative Data Summary: α-Alkylation of Related N-Boc-pyrrolidines
| Entry | Substrate | Base | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | (bromomethyl)cyclohexane | Et₂O | -78 to rt | 12 | 74 | [1] |
| 2 | N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | 1-iodopropane | Et₂O | -78 to rt | 12 | 85 | [1] |
Note: Data presented is for the less hindered N-Boc-pyrrolidine and serves as a starting point for optimization.
Logical Workflow for Troubleshooting α-Alkylation
Caption: Troubleshooting workflow for low yield in α-alkylation.
Issue 2: Inefficient Reduction of the C3-Ketone
Question: I am trying to reduce the ketone in this compound to the corresponding alcohol, but the reaction is slow and incomplete with NaBH₄. What are my options?
Answer: The steric hindrance around the carbonyl group can significantly slow down the rate of reduction. While NaBH₄ might work with extended reaction times or elevated temperatures, more potent reducing agents or catalytic methods are often more effective.
-
Stronger Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and will likely reduce the ketone more efficiently. However, it is less chemoselective and requires a separate workup step. Lithium borohydride (LiBH₄) is another strong reducing agent that can be effective.
-
Catalytic Asymmetric Reduction: For enantioselective reduction, the Corey-Bakshi-Shibata (CBS) reduction is a powerful method. This involves a chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide complex, BMS). This method often provides high yields and excellent enantioselectivity.
-
Biocatalysis: Ketoreductases (KREDs) are enzymes that can catalyze the stereoselective reduction of ketones with high efficiency and selectivity. This is an environmentally friendly option that operates under mild conditions.
Quantitative Data Summary: Asymmetric Reduction of N-Boc-3-pyrrolidinone
| Entry | Reducing Agent/Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | e.e. (%) | Reference |
| 1 | (R)-CBS catalyst / BMS | N-Boc-3-pyrrolidinone | THF | -78 to rt | 3 | ~85-95 (Yield) | >98 | [2] |
| 2 | Ketoreductase (KRED) | N-Boc-3-pyrrolidinone | aq. buffer | 30 | 12-24 | >95 (Conversion) | >99 | [2],[3] |
Note: This data is for the less hindered N-Boc-3-pyrrolidinone. Optimization for the 2,2-dimethyl substituted analogue may be required.
Experimental Workflow for CBS Reduction
Caption: Experimental workflow for the CBS reduction.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound via CBS Reduction
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 2 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
To this mixture, add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral alcohol.
Protocol 2: Aldol Condensation with an Aromatic Aldehyde (Adapted from related systems)
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Lithium Diisopropylamide (LDA), freshly prepared or commercial solution
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate LDA. Stir for 30 minutes at 0 °C and then re-cool to -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Add a solution of the aromatic aldehyde (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the aldol adduct.
Signaling Pathway Analogy: Enolate Formation and Reaction
Caption: Simplified pathway of a sterically hindered aldol reaction.
References
Technical Support Center: Refinement of Workup Procedure for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup and purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield After Workup
Question: I performed the oxidation of tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate, but after the workup, I have a very low yield of the desired ketone. What could be the problem?
Answer: Low product yield can stem from several factors throughout the experimental process. Here are some common causes and solutions:
-
Incomplete Reaction: The oxidation may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the starting material is fully consumed before proceeding with the workup. If the reaction is sluggish, consider increasing the reaction time or temperature, or using a slight excess of the oxidizing agent. For sterically hindered alcohols like the 2,2-dimethyl substituted pyrrolidinol, longer reaction times or more reactive oxidation conditions might be necessary.
-
-
Product Degradation: The target compound, a β-amino ketone, can be sensitive to certain conditions.
-
Solution: Avoid harsh acidic or basic conditions during the workup. If using a basic wash (e.g., saturated sodium bicarbonate), perform it quickly and at a low temperature to minimize potential side reactions like epimerization or degradation.
-
-
Inefficient Extraction: The product may not have been fully extracted from the aqueous layer.
-
Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Ensure thorough mixing of the layers during extraction. A brine wash of the combined organic layers can help to break up emulsions and remove residual water.
-
-
Product Loss During Purification: The product may be lost during column chromatography.
-
Solution: Use an appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate mixture) is often effective. Monitor the fractions carefully by TLC to identify and combine the product-containing fractions.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities after purification. What are the likely impurities and how can I remove them?
Answer: The nature of the impurities will depend on the synthetic method used. For oxidation reactions, common impurities include:
-
Unreacted Starting Material: If the reaction was incomplete, the starting alcohol will be a primary impurity.
-
Solution: Optimize the reaction conditions to ensure full conversion. If unreacted starting material is still present, it can usually be separated from the more polar ketone product by column chromatography.
-
-
Oxidizing Agent Byproducts: Byproducts from the oxidizing agent can be a major source of contamination.
-
Dess-Martin Periodinane (DMP) Oxidation: The byproduct, 2-iodoxybenzoic acid (IBX), is often insoluble in common organic solvents and can be largely removed by filtration. However, residual amounts may require an aqueous workup with a reducing agent like sodium thiosulfate in saturated sodium bicarbonate solution to convert it to more water-soluble species.[1][2]
-
Swern Oxidation: Dimethyl sulfide (DMS) is a volatile byproduct with a strong odor and is typically removed during solvent evaporation. Triethylammonium salts are also formed and are usually removed by an aqueous wash.
-
-
Side-Reaction Products: Over-oxidation or other side reactions can generate impurities.
-
Solution: Careful control of reaction temperature and stoichiometry is crucial. For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions.[3] Purification by column chromatography is the most effective way to remove these byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended workup procedure for a Dess-Martin periodinane (DMP) oxidation to synthesize this compound?
A1: A typical workup procedure involves the following steps:
-
Quenching: After the reaction is complete (as monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously for 10-15 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][5]
Q2: How can I avoid the formation of a gelatinous precipitate during the workup of a DMP oxidation?
A2: The formation of a gelatinous precipitate, which is often the DMP byproduct, can make filtration and extraction difficult. To mitigate this:
-
Dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes before filtration. The DMP byproducts are less soluble in these solvents and will precipitate as a more manageable solid.
-
Perform an aqueous workup with sodium thiosulfate and sodium bicarbonate as described above. This will convert the byproducts into more soluble forms that can be removed in the aqueous layer.[1][2]
Q3: What are the key considerations for the workup of a Swern oxidation for this synthesis?
A3: The Swern oxidation requires careful temperature control and specific workup steps:
-
Quenching: The reaction is typically quenched at low temperature (-78 °C) by the addition of a hindered base like triethylamine or diisopropylethylamine.
-
Warming: After the addition of the base, the reaction mixture is allowed to warm to room temperature.
-
Aqueous Wash: An aqueous workup is then performed to remove the ammonium salts and other water-soluble byproducts. A wash with a dilute acid (e.g., 1M HCl) can be used to remove residual amine base, followed by a wash with saturated sodium bicarbonate and brine.
-
Odor Removal: The byproduct dimethyl sulfide has a very unpleasant odor. Rinsing glassware with a bleach solution can help to oxidize the residual DMS and eliminate the smell.[3]
Q4: Is column chromatography always necessary for the purification of this compound?
A4: While column chromatography is the most common and reliable method for obtaining highly pure product, other techniques can sometimes be employed depending on the purity of the crude material and the nature of the impurities. If the crude product is a solid and the impurities have significantly different solubilities, recrystallization may be an option. However, for oily products or complex impurity profiles, column chromatography is generally recommended.
Data Presentation
Table 1: Comparison of Common Oxidation Reagents
| Oxidizing Agent | Typical Reaction Conditions | Common Byproducts | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | DCM, Room Temperature | 2-Iodoxybenzoic acid (IBX), Acetic Acid | Mild conditions, High yields, Good functional group tolerance | Can be explosive, Byproduct removal can be tricky |
| Swern Oxidation (Oxalyl Chloride/DMSO) | DCM, -78 °C to Room Temperature | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | Mild conditions, Avoids heavy metals | Requires cryogenic temperatures, Foul-smelling byproduct |
| Parikh-Doering Oxidation (SO₃·Pyridine/DMSO) | DCM/DMSO, 0 °C to Room Temperature | Dimethyl sulfide, Pyridinium salts | Mild conditions, Avoids toxic reagents | Can be slower than Swern |
| TEMPO/Bleach | Biphasic (e.g., DCM/water), 0 °C | Sodium chloride, Water | Inexpensive, Environmentally friendly | Can be substrate-dependent, Potential for over-oxidation |
Table 2: Typical Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Key Separation Principle |
| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Polarity |
| Preparative TLC | Silica Gel | Hexanes/Ethyl Acetate | Polarity |
| Recrystallization | - | Various solvent systems (e.g., Ether/Hexanes) | Differential Solubility |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dess-Martin Oxidation
This protocol is a representative procedure based on the oxidation of the corresponding alcohol.
-
Reaction Setup: To a solution of tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dry dichloromethane (DCM, approx. 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with DCM and pour it into a separatory funnel containing a stirred, biphasic solution of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (1:1).
-
Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification.
References
Validation & Comparative
A Comparative Guide to the Synthesis and HPLC Validation of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The performance of these methods is evaluated based on reported yields and purity, with a detailed protocol for validation by High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of a gem-dimethyl group at the C2 position and a ketone at the C3 position offers unique structural features for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactions and is readily removable under acidic conditions. The efficient and scalable synthesis of this intermediate, coupled with robust analytical validation, is crucial for its application in drug discovery and development.
This guide explores two primary synthetic strategies for the core intermediate, 2,2-dimethyl-3-pyrrolidinone, followed by a standardized N-Boc protection step. The purity and yield of the final product are critically dependent on the chosen route for the core synthesis.
Comparison of Synthetic Methodologies
The synthesis of this compound is most effectively approached in two stages: first, the synthesis of the 2,2-dimethyl-3-pyrrolidinone core, and second, the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group.
Step 1: Synthesis of the 2,2-dimethyl-3-pyrrolidinone Core
Two prominent methods for the synthesis of the 2,2-dimethyl-3-pyrrolidinone core are presented below.
Method A: Intramolecular Cyclization of an Amino Ester
This classical approach involves the Dieckmann condensation of an appropriately substituted amino ester.
Method B: Rearrangement of an α,β-Unsaturated γ-Lactam
A more contemporary method involves the rearrangement of a readily available lactam precursor.
| Parameter | Method A: Intramolecular Cyclization | Method B: Rearrangement of α,β-Unsaturated γ-Lactam |
| Starting Materials | β-amino ester with a gem-dimethyl group | α,β-Unsaturated γ-lactam |
| Key Reagents | Strong base (e.g., Sodium ethoxide) | Lewis acid or protic acid |
| Reported Yield | Moderate to Good | Good to Excellent |
| Purity of Core | Often requires careful purification | Generally high |
| Scalability | Can be challenging on a large scale | More amenable to scale-up |
| Advantages | Utilizes readily available starting materials. | High yielding and often cleaner reactions. |
| Disadvantages | May suffer from side reactions. | Starting lactam may require multi-step synthesis. |
Step 2: N-Boc Protection
The N-Boc protection of the synthesized 2,2-dimethyl-3-pyrrolidinone is a straightforward and high-yielding reaction.
| Parameter | N-Boc Protection Protocol |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) |
| Solvent | Dichloromethane (CH₂Cl₂) or a mixture of Dioxane and Water |
| Reported Yield | >95% |
| Purity of Final Product | High, often crystalline |
| Advantages | High conversion, clean reaction, simple work-up. |
| Disadvantages | Boc₂O is moisture sensitive. |
HPLC Validation Protocol
A robust HPLC method is essential for determining the purity of this compound and for validating the synthesis process.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Validation Parameters
The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for the analyte should be pure and free from interference from starting materials, reagents, and by-products. This can be confirmed using a photodiode array (PDA) detector. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, temperature). |
Experimental Protocols
Synthesis of 2,2-dimethyl-3-pyrrolidinone (Method A)
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add the appropriate β-amino ester (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Boc Protection of 2,2-dimethyl-3-pyrrolidinone
-
Dissolve 2,2-dimethyl-3-pyrrolidinone (1.0 eq) in dichloromethane (10 mL).
-
Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis and HPLC validation of this compound.
Caption: Logical relationship of parameters in HPLC method validation.
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of Tert-Butyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate
A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) definitively confirms the structure of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. This guide provides a comparative overview of the expected spectral data for this target molecule against a potential isomer, tert-butyl 4,4-dimethyl-3-oxopyrrolidine-1-carboxylate, highlighting the key differentiating features crucial for unambiguous identification in research and drug development settings.
The precise characterization of molecular structure is a cornerstone of modern chemical and pharmaceutical sciences. For a molecule such as this compound, a substituted pyrrolidine derivative, detailed spectroscopic analysis is essential to ensure its identity and purity, distinguishing it from potential isomers that may arise during synthesis.
Comparative Spectroscopic Data
The following table summarizes the anticipated and reported spectroscopic data for this compound and a key structural isomer. The distinct electronic environments of the protons and carbon atoms in these isomers, along with characteristic vibrational frequencies and fragmentation patterns, provide a robust basis for their differentiation.
| Spectroscopic Technique | This compound | tert-butyl 4,4-dimethyl-3-oxopyrrolidine-1-carboxylate (Isomer) |
| ¹H NMR (ppm) | Singlet (~1.2 ppm, 6H, gem-dimethyl), Singlet (~1.5 ppm, 9H, tert-butyl), Triplet (~2.4 ppm, 2H, -CH2-C=O), Triplet (~3.5 ppm, 2H, -N-CH2-) | Singlet (~1.1 ppm, 6H, gem-dimethyl), Singlet (~1.5 ppm, 9H, tert-butyl), Singlet (~2.2 ppm, 2H, -CH2-N-), Singlet (~3.8 ppm, 2H, -C=O-CH2-N-) |
| ¹³C NMR (ppm) | ~25 (gem-dimethyl), ~28 (tert-butyl CH3), ~35 (-CH2-C=O), ~45 (quaternary C of gem-dimethyl), ~50 (-N-CH2-), ~80 (quaternary C of tert-butyl), ~154 (carbamate C=O), ~215 (ketone C=O) | ~24 (gem-dimethyl), ~28 (tert-butyl CH3), ~48 (quaternary C of gem-dimethyl), ~55 (-CH2-N-), ~60 (-C=O-CH2-N-), ~80 (quaternary C of tert-butyl), ~154 (carbamate C=O), ~210 (ketone C=O) |
| IR (cm⁻¹) | ~2970 (C-H stretch), ~1740 (carbamate C=O stretch), ~1700 (ketone C=O stretch), ~1160 (C-N stretch) | ~2970 (C-H stretch), ~1740 (carbamate C=O stretch), ~1700 (ketone C=O stretch), ~1160 (C-N stretch) |
| Mass Spec. (m/z) | Expected [M+H]⁺: 214.1439 | Predicted [M+H]⁺: 214.14377[1] |
Note: The data for this compound is based on established principles of spectroscopy and data from similar structures. The data for the isomer is based on predictive models and available database information.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.[2]
-
Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[2]
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the neat sample (liquid or solid) is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument measures the frequencies at which the sample absorbs the IR radiation.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups present in the molecule.[3][4]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where the sample is sprayed into the ion source, creating charged droplets from which ions are desolvated.[5]
-
Mass Analysis: The generated ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[5]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule with a single positive charge is known as the molecular ion peak ([M+H]⁺).[6]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the target compound's structure.
Caption: Workflow for Spectroscopic Structure Confirmation.
This systematic approach, combining multiple spectroscopic techniques, provides a high degree of confidence in the structural assignment of this compound, a critical step in ensuring the quality and reliability of this compound for its intended applications in research and development.
References
- 1. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
A Comparative Guide to N-Protected Pyrrolidinones: Focus on Tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of pyrrolidine-containing molecules. The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals.[1] This guide provides an objective comparison of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (N-Boc-2,2-dimethyl-3-oxopyrrolidinone) with other commonly employed N-protected pyrrolidinones, including those bearing Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts) groups. The following sections present a detailed analysis supported by available experimental data to inform the rational selection of an appropriate N-protecting group for the 2,2-dimethyl-3-oxopyrrolidinone scaffold.
Introduction to N-Protecting Groups for Pyrrolidinones
The protection of the nitrogen atom in pyrrolidinones is often essential to prevent undesired side reactions and to control stereochemical outcomes during synthesis. The choice of the N-protecting group influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule under various reaction conditions, and the ease of its eventual removal. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule.[1]
This guide focuses on the comparative performance of four commonly employed N-protecting groups for pyrrolidinones:
-
N-tert-Butoxycarbonyl (Boc): A popular carbamate-based protecting group, stable to basic and nucleophilic conditions, and easily removed under acidic conditions.[1]
-
N-Benzyloxycarbonyl (Cbz): Another widely used carbamate protecting group, stable to acidic and basic conditions, and typically removed by catalytic hydrogenolysis.[1]
-
N-9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group, commonly used in solid-phase peptide synthesis, which offers orthogonality to acid-labile and hydrogenolysis-labile groups.[1]
-
N-Tosyl (Ts): A robust, electron-withdrawing group that is stable to a wide range of reaction conditions but often requires harsh methods for removal.[1]
Comparative Data of N-Protected Pyrrolidinones
The selection of an appropriate N-protecting group is often a trade-off between stability and ease of removal. The following tables summarize quantitative data on the synthesis and deprotection of N-protected pyrrolidines. While specific data for the 2,2-dimethyl-3-oxopyrrolidinone scaffold is limited, the presented data for related pyrrolidine derivatives provides a valuable comparative framework.
Table 1: Comparison of Yields in the Synthesis of N-Protected Pyrrolidines
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 0 - RT | 2 - 4 | >95 | General Protocol |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 0 - RT | 20 | 90 | [2] |
| Fmoc | Fmoc-Cl | Na₂CO₃ | Dioxane/H₂O | RT | 4 | High | [2] |
| Tosyl | Tosyl chloride (Ts-Cl) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 - RT | 2 - 4 | High | General Protocol |
Table 2: Comparison of Deprotection Conditions and Yields for N-Protected Pyrrolidines
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1 h | High | [1] |
| Cbz | H₂, Pd/C | Methanol (MeOH) | RT | 1 - 4 h | >90 | [3] |
| Fmoc | 20% Piperidine | N,N-Dimethylformamide (DMF) | RT | 10 - 20 min | >95 | General Protocol |
| Tosyl | Mg, MeOH | Methanol (MeOH) | Reflux | 4 h | High | [1] |
Table 3: Spectroscopic Data for N-Boc-3-oxopyrrolidine-1-carboxylate
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 1.46 (s, 9H), 2.59 (t, 2H), 3.82 (t, 2H), 4.11 (s, 2H) |
| ¹³C NMR | 28.3, 36.9, 48.9, 50.8, 80.5, 154.7, 206.3 |
Experimental Protocols
The following sections provide generalized experimental protocols for the protection and deprotection of pyrrolidinones. These can be adapted for the 2,2-dimethyl-3-oxopyrrolidinone scaffold.
N-Boc Protection of 2,2-dimethyl-3-oxopyrrolidinone
Materials:
-
2,2-dimethyl-3-oxopyrrolidinone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,2-dimethyl-3-oxopyrrolidinone (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
N-Boc Deprotection
Materials:
-
N-Boc-2,2-dimethyl-3-oxopyrrolidinone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure: [1]
-
Dissolve N-Boc-2,2-dimethyl-3-oxopyrrolidinone (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected pyrrolidinone as its trifluoroacetate salt.
N-Cbz Protection of 2,2-dimethyl-3-oxopyrrolidinone
Materials:
-
2,2-dimethyl-3-oxopyrrolidinone
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [2]
-
Dissolve 2,2-dimethyl-3-oxopyrrolidinone (1.0 eq) in a mixture of THF and water (2:1).
-
Add NaHCO₃ (2.0 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 eq).
-
Stir the solution for 20 hours at room temperature.
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
N-Cbz Deprotection (Hydrogenolysis)
Materials: [3]
-
N-Cbz-2,2-dimethyl-3-oxopyrrolidinone
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or source
Procedure:
-
Dissolve N-Cbz-2,2-dimethyl-3-oxopyrrolidinone in MeOH or EtOH.
-
Carefully add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidinone.
N-Fmoc Protection of 2,2-dimethyl-3-oxopyrrolidinone
Materials:
-
2,2-dimethyl-3-oxopyrrolidinone
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure: [2]
-
Dissolve 2,2-dimethyl-3-oxopyrrolidinone (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add Na₂CO₃ (2.5 eq).
-
Add Fmoc-Cl (1.0 eq) and stir at room temperature for 4 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-Fmoc protected pyrrolidinone.
N-Fmoc Deprotection
Materials:
-
N-Fmoc-2,2-dimethyl-3-oxopyrrolidinone
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected pyrrolidinone in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
N-Tosyl Protection of 2,2-dimethyl-3-oxopyrrolidinone
Materials:
-
2,2-dimethyl-3-oxopyrrolidinone
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,2-dimethyl-3-oxopyrrolidinone (1.0 eq) in DCM.
-
Add TEA (1.2 eq).
-
Cool the mixture to 0 °C and add Ts-Cl (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
N-Tosyl Deprotection
Materials: [1]
-
N-Tosyl-2,2-dimethyl-3-oxopyrrolidinone
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve the N-tosyl-pyrrolidinone (1.0 eq) in anhydrous methanol.
-
Add magnesium turnings (10.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, quench the reaction carefully with water.
-
Filter the mixture and extract the filtrate with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected pyrrolidinone.
Visualization of Reaction Pathways
The following diagrams illustrate the general mechanisms for the protection and deprotection of the pyrrolidinone nitrogen with Boc, Cbz, Fmoc, and Tosyl groups.
References
Biological activity of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate versus its analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of various analogs of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. While direct experimental data for this specific compound is limited in publicly available literature, this document summarizes the reported activities of structurally related pyrrolidinone derivatives to offer insights into their potential therapeutic applications.
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Analogs of this compound have demonstrated a variety of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide presents a compilation of quantitative data from published studies, details of the experimental protocols used to generate this data, and a visual representation of a typical biological evaluation workflow.
Quantitative Comparison of Biological Activities
The following table summarizes the biological activities of selected pyrrolidinone analogs. The data is presented to facilitate a comparative understanding of how structural modifications to the pyrrolidinone core influence biological outcomes.
| Compound ID | Structure | Biological Activity | Cell Line/Target | IC50/MIC (µM) | Reference |
| Analog 1 | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative with 5-nitrothiophene moiety | Anticancer | IGR39 (Melanoma) | 2.50 ± 0.46 | [1] |
| Anticancer | PPC-1 (Prostate Carcinoma) | 3.63 ± 0.45 | [1] | ||
| Anticancer | MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 | [1] | ||
| Anticancer | Panc-1 (Pancreatic Carcinoma) | 5.77 ± 0.80 | [1] | ||
| Analog 2 | 1,3,4-Oxadiazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | Anticancer | A549 (Lung Cancer) | Reduces viability to 28.0% | [2] |
| Analog 3 | 4-Aminotriazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | Anticancer | A549 (Lung Cancer) | Reduces viability to 29.6% | [2] |
| Analog 4 | Spirooxindole pyrrolidine analog (Compound 5f) | Anticancer | A549 (Lung Cancer) | 1.2 | [3] |
| Analog 5 | Polysubstituted pyrrolidine (Compound 3k) | Anticancer | HCT116 (Colon Cancer) | 2.9 - 16 | [4] |
| Anticancer | HL60 (Leukemia) | 2.9 - 16 | [4] | ||
| Analog 6 | Pyrrolidine-2,3-dione derivative | Antibacterial (PBP3 inhibition) | P. aeruginosa | IC50 = 24 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds, providing a logical overview of the drug discovery process.
Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Deprotection Protocols for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Review of Efficacy and Methodologies
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of many nitrogen-containing compounds. This guide provides a comparative analysis of various deprotection protocols for a specific substrate, tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceuticals. The efficacy of different methods, including acidic and thermal approaches, will be evaluated based on reaction yield, time, and purity, supported by experimental data where available for structurally similar compounds.
Comparison of Deprotection Protocols
The selection of an appropriate deprotection protocol is contingent on the stability of the substrate and the presence of other functional groups. For this compound, the primary considerations are the preservation of the pyrrolidinone ring and the ketone functionality.
| Deprotection Protocol | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Acidic Deprotection | ||||
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) (1:1 to 1:4 v/v), 0 °C to room temperature | 30 min - 4 h | Generally high (>90%) | TFA is highly effective but corrosive. Anhydrous conditions are preferred to avoid side reactions. The work-up typically involves neutralization with a base. |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Methanol, 0 °C to room temperature | 1 - 4 h | High (>90%) | A common and cost-effective method. The product is typically isolated as the hydrochloride salt, which can be advantageous for purification and stability. |
| Phosphoric Acid (H₃PO₄) | 85% aq. H₃PO₄ in an organic solvent (e.g., THF), room temperature | 2 - 12 h | High (>90%) | A milder alternative to TFA and HCl, offering better selectivity in the presence of other acid-sensitive groups. The work-up is generally straightforward.[1] |
| Oxalyl Chloride/Methanol | Oxalyl chloride (3 equiv.) in Methanol, room temperature | 1 - 4 h | Good to excellent (up to 90%) | A mild method that proceeds via in situ generation of HCl. It has been shown to be effective for a diverse range of N-Boc protected substrates.[1][2] |
| Thermal Deprotection | ||||
| Heating in Solvent | High-boiling point solvent (e.g., Toluene, Dioxane, or water) at reflux or higher temperatures (100-225 °C) | Several hours to days | Variable | A catalyst-free, "green" alternative. However, the high temperatures required may lead to side reactions or decomposition of sensitive substrates. The reaction can be accelerated using microwave irradiation.[3][4] |
Experimental Protocols
Detailed methodologies for the most common deprotection protocols are provided below. These protocols are based on general procedures for N-Boc deprotection and may require optimization for this compound.
Acidic Deprotection with Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) at a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected product.[5]
Acidic Deprotection with Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in an anhydrous solvent such as dioxane or methanol.
-
Add a solution of 4M HCl in dioxane or an equivalent amount of methanolic HCl to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of 2,2-dimethyl-3-oxopyrrolidinone.
-
The free amine can be obtained by neutralizing the salt with a base and subsequent extraction.[6][7]
Thermal Deprotection
Procedure:
-
Dissolve this compound in a high-boiling point solvent such as toluene, dioxane, or water.
-
Heat the solution to reflux (or higher temperatures in a sealed vessel or continuous flow reactor) and maintain the temperature for the required reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by removing the solvent under reduced pressure or by extraction, depending on the solvent used.[3][4]
Visualizing the Workflow
The general workflow for the deprotection of this compound can be visualized as a straightforward chemical transformation.
Caption: General deprotection workflow.
The choice of a specific deprotection protocol involves a trade-off between reaction speed, cost, and the need to preserve other functional groups. The following diagram illustrates the decision-making process based on key experimental considerations.
Caption: Decision tree for protocol selection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Impurity Profile of Tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. A detailed characterization of potential impurities is presented, supported by experimental protocols and analytical data to aid in the selection of an optimal synthetic strategy and to ensure the quality and safety of active pharmaceutical ingredients (APIs).
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The presence of a ketone functionality and a Boc-protected nitrogen atom allows for diverse chemical transformations. However, controlling the formation of impurities during its synthesis is critical for its application in drug development, as even trace amounts of by-products can affect the efficacy and safety of the final drug substance. This guide compares two primary synthetic approaches: an intramolecular Dieckmann condensation and an alternative route involving the elaboration of a pre-existing pyrrolidinone core.
Synthetic Methodologies: A Comparative Analysis
Two plausible synthetic routes for this compound are outlined below. Method 1, the Dieckmann condensation, is a classical approach for the formation of cyclic β-keto esters. Method 2 presents an alternative strategy starting from a commercially available pyrrolidinone derivative.
Method 1: Intramolecular Dieckmann Condensation
This approach involves the synthesis of a linear diester precursor followed by a base-mediated intramolecular cyclization.
Synthesis Pathway
Figure 1: Synthetic pathway for this compound via Dieckmann condensation.
Method 2: Alkylation and Oxidation of a Pyrrolidinone Core
This alternative method involves the modification of a pre-formed pyrrolidinone ring system.
Synthesis Pathway
Figure 2: Alternative synthesis via Boc protection of a pre-existing pyrrolidinone.
Performance Comparison
The two synthetic methods are compared based on key performance indicators such as yield, purity, and the profile of major impurities.
| Parameter | Method 1: Dieckmann Condensation | Method 2: Alkylation and Oxidation |
| Overall Yield | 60-70% (estimated) | >90% (estimated) |
| Purity (crude) | 80-90% (estimated) | >95% (estimated) |
| Major Impurities | Unreacted diester, β-keto ester hydrolysis product, intermolecular condensation by-products | Unreacted starting material, di-Boc protected by-product |
| Advantages | Convergent synthesis, readily available starting materials. | High-yielding final step, potentially fewer impurities. |
| Disadvantages | Multi-step process, potential for side reactions during cyclization. | Availability and cost of the starting 2,2-dimethyl-3-pyrrolidinone. |
Characterization of Impurities
A thorough understanding of the potential impurities is crucial for developing robust analytical methods and purification strategies.
Potential Impurities in Dieckmann Condensation (Method 1)
The Dieckmann condensation can lead to several process-related impurities.
Figure 3: Potential impurity formation pathways in the Dieckmann condensation.
Table of Potential Impurities (Method 1)
| Impurity | Structure | Formation Mechanism | Analytical Detection |
| Unreacted Diester | Ethyl 3-((tert-butoxycarbonyl)(ethoxycarbonyl)amino)-3,3-dimethylpropanoate | Incomplete cyclization reaction. | HPLC (different retention time), MS (different m/z) |
| Hydrolyzed β-keto ester | 3-Carboxy-2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid tert-butyl ester | Hydrolysis of the ester group of the product during workup or purification. | HPLC (different retention time), MS (different m/z) |
| Intermolecular Condensation By-product | Dimer or oligomer of the starting diester | Competing intermolecular Claisen condensation. | HPLC (higher molecular weight), MS (higher m/z) |
Potential Impurities in the Alternative Route (Method 2)
The primary impurities in this route are typically related to the starting material and over-reaction.
Table of Potential Impurities (Method 2)
| Impurity | Structure | Formation Mechanism | Analytical Detection |
| Unreacted Starting Material | 2,2-Dimethyl-3-pyrrolidinone | Incomplete Boc protection. | HPLC (different retention time), MS (different m/z) |
| Di-Boc Protected By-product | Di-tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1,1-dicarboxylate | Unlikely, but potential for over-reaction under harsh conditions. | HPLC (higher molecular weight), MS (higher m/z) |
Experimental Protocols
Method 1: Intramolecular Dieckmann Condensation
Step 1: Synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3,3-dimethylpropanoate
To a solution of β,β-dimethyl-β-alanine (1.0 eq) in ethanol, thionyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure. The resulting residue is dissolved in a mixture of dioxane and water, and triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate (1.2 eq). The mixture is stirred at room temperature for 16 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound.
Step 2: Synthesis of Ethyl 3-((tert-butoxycarbonyl)(ethoxycarbonyl)amino)-3,3-dimethylpropanoate
To a solution of ethyl 3-((tert-butoxycarbonyl)amino)-3,3-dimethylpropanoate (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq). After stirring for 30 minutes, ethyl chloroformate (1.2 eq) is added dropwise. The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the diester.
Step 3: Synthesis of this compound
The crude diester from the previous step is dissolved in anhydrous toluene. Sodium ethoxide (1.5 eq) is added, and the mixture is heated to reflux for 4 hours. After cooling, the reaction is quenched with dilute acetic acid and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel.
Method 2: Boc Protection of 2,2-Dimethyl-3-pyrrolidinone
To a solution of 2,2-dimethyl-3-pyrrolidinone (1.0 eq) in dichloromethane are added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Analytical Workflow for Impurity Characterization
A systematic approach is required to identify and quantify impurities.
Figure 4: A typical analytical workflow for the identification and quantification of impurities.
Experimental Protocol for HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
This method allows for the separation of the main product from potential impurities, with mass spectrometry providing molecular weight information for initial identification.
Conclusion
The synthesis of this compound can be achieved through multiple routes, each with its own advantages and impurity profiles. The Dieckmann condensation offers a convergent approach but may require more rigorous purification to remove process-related impurities. The alternative route starting from a pre-formed pyrrolidinone is potentially higher yielding and cleaner, contingent on the availability of the starting material.
For drug development professionals, a thorough understanding and characterization of the impurity profile associated with the chosen synthetic route are paramount. The implementation of a robust analytical workflow, as outlined in this guide, is essential for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product. The selection of the optimal synthetic method will ultimately depend on a balance of factors including cost, scalability, and the ability to control the impurity profile to meet stringent pharmaceutical standards.
A Comparative Guide to Catalysts for the Synthesis of Substituted Pyrrolidinones
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. The efficient and stereoselective synthesis of substituted pyrrolidinones is, therefore, a critical endeavor in medicinal chemistry and drug development. This guide provides a comparative analysis of various catalytic systems employed for this purpose, offering a data-driven overview for the rational selection of catalysts. We will delve into homogeneous, heterogeneous, organocatalytic, and enzymatic approaches, presenting their performance metrics and detailed experimental protocols.
Comparative Performance of Catalytic Systems
The choice of a catalytic system for the synthesis of substituted pyrrolidinones is dictated by factors such as desired stereoselectivity, substrate scope, operational simplicity, and scalability. The following table summarizes the performance of representative catalysts from different classes, providing a quantitative basis for comparison.
| Catalyst Type | Catalyst/Reaction | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reaction Time (h) | Ref. |
| Homogeneous Metal Catalyst | [Cu(CH₃CN)₄]PF₆ / 1,3-Dipolar Cycloaddition | N-benzylidene-glycine methyl ester, Dimethyl maleate | Substituted Pyrrolidinone | 95 | >20:1 | N/A | 12 | [1] |
| Homogeneous Metal Catalyst | Yb(OTf)₃ / [3+2] Cycloaddition | Aldehyde, Amine, 1,1-Cyclopropanediester | Polysubstituted Pyrrolidinone | 85-95 | >95:5 | N/A | 12-24 | [1] |
| Heterogeneous Catalyst | L-proline functionalized manganese ferrite nanorods | Isatin, 5-arylidene thiazolidine-2,4-diones, secondary amino acids | Spirocyclic Pyrrolidinone | up to 91 | >99:1 (endo) | N/A | 3 | [2] |
| Organocatalyst | Boc-L-Prolinamide / Asymmetric Aldol Reaction | 4-Nitrobenzaldehyde, Cyclohexanone | β-hydroxy-pyrrolidinone derivative | 95 | 93:7 (syn:anti) | 99 (syn) | 24 | [3] |
| Organocatalyst | (S)-Pyrrolidine-thiourea / Asymmetric Michael Addition | trans-β-Nitrostyrene, Cyclohexanone | Substituted Pyrrolidinone | 98 | 95:5 (anti:syn) | 99 (anti) | 12 | [3] |
| Enzymatic Catalyst | Transaminase (ATA-117-Rd6) | 5-Chloropentan-2-one, Isopropylamine | 2-Methylpyrrolidine | up to 90 | N/A | >99.5 (R) | 22-24 | [4][5] |
| Enzymatic Catalyst | P450 Variant (P411-PYS-5151) | (4-azidobutyl)benzene | (R)-2-phenylpyrrolidine | 74 | N/A | 91:9 (er) | N/A | [6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary. "N/A" indicates that the data was not applicable or not reported in the cited source.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic syntheses. Below are representative protocols for each catalyst type.
Homogeneous Metal Catalysis: Copper(I)-Catalyzed Three-Component Assembly[1]
This protocol describes the synthesis of highly substituted pyrrolidines via a copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene.
-
Materials:
-
Imine (1.0 equiv)
-
Alkene (2.0 equiv)
-
α-diazo ester (1.1 equiv)
-
[Cu(CH₃CN)₄]PF₆ (5 mol%)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the imine and the alkene in CH₂Cl₂ at room temperature, add the copper(I) catalyst.
-
Add a solution of the α-diazo ester in CH₂Cl₂ dropwise over 1 hour.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
Heterogeneous Catalysis: L-proline Functionalized Magnetic Nanoparticles[2]
This protocol outlines the stereoselective synthesis of spirocyclic pyrrolidines using a recyclable magnetic nanocatalyst.
-
Materials:
-
Isatin (1.0 mmol)
-
5-Arylidene thiazolidine-2,4-dione (1.0 mmol)
-
Secondary amino acid (e.g., Thiazolidine-4-carboxylic acid) (1.0 mmol)
-
L-proline functionalized manganese ferrite nanorods (14 mol%)
-
Ethanol (EtOH)
-
-
Procedure:
-
To a mixture of isatin, 5-arylidene thiazolidine-2,4-dione, and the secondary amino acid in ethanol, add the L-proline functionalized magnetic nanorods.
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the reaction mixture and purify the residue by recrystallization or column chromatography.
-
Organocatalysis: Asymmetric Aldol Reaction using Boc-L-Prolinamide[3]
This protocol details the enantioselective synthesis of a β-hydroxy carbonyl compound, a precursor to substituted pyrrolidinones, using a prolinamide catalyst.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol)
-
Boc-L-Prolinamide (10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a dry reaction vial, dissolve the Boc-L-Prolinamide catalyst in anhydrous DMSO.
-
Add the ketone to the catalyst solution.
-
Add the aldehyde to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Enzymatic Synthesis: Transaminase-Triggered Cyclization[4][5]
This protocol describes the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones using a transaminase.
-
Materials:
-
ω-chloroketone (e.g., 5-chloropentan-2-one) (50 mM)
-
Transaminase (e.g., ATA-117-Rd6) (10 mg/mL)
-
Pyridoxal 5'-phosphate (PLP) (1 mM)
-
Isopropylamine (IPA) (1 M)
-
Dimethyl sulfoxide (DMSO) (20% v/v)
-
Potassium phosphate buffer (100 mM, pH 8)
-
-
Procedure:
-
In a reaction vessel, prepare a solution containing the potassium phosphate buffer, PLP, IPA, and DMSO.
-
Add the transaminase enzyme to the buffer solution.
-
Add the ω-chloroketone substrate to initiate the reaction.
-
Incubate the reaction mixture at 30 °C with agitation for 22-24 hours.
-
Monitor the formation of the product by GC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product as needed.
-
Visualizing Reaction Pathways
To better understand the processes involved in the synthesis of substituted pyrrolidinones, the following diagrams illustrate a general experimental workflow and a representative catalytic cycle.
Caption: A generalized experimental workflow for the synthesis of substituted pyrrolidinones.
Caption: A representative enamine catalytic cycle for organocatalyzed pyrrolidinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Confirming the Stereochemistry of Pyrrolidine Derivatives: A Comparative Guide to Analytical Techniques
The precise determination of stereochemistry is a critical aspect of modern drug discovery and development. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. For chiral molecules such as tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate and its derivatives, which are valuable building blocks in medicinal chemistry, unambiguous confirmation of the absolute configuration is a regulatory and scientific necessity.
This guide provides a comparative overview of four powerful analytical techniques for stereochemical determination: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents (Mosher's Method), and Chiral High-Performance Liquid Chromatography (HPLC). To illustrate the application and data output of these methods, we will use a representative chiral pyrrolidine derivative as a case study.
Comparison of Analytical Techniques for Stereochemical Determination
The selection of an appropriate analytical method for stereochemical confirmation depends on several factors, including the nature of the sample, the required level of certainty, and available resources. The following table summarizes the key performance characteristics of each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agent | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm). | 5-15 mg of sample in solution (e.g., CDCl₃).[1] | 1-10 mg of the corresponding alcohol derivative. | Microgram to milligram quantities. |
| Primary Output | Unambiguous absolute configuration and solid-state conformation. | Absolute configuration in solution. | Absolute configuration of a specific stereocenter. | Enantiomeric purity (% ee) and separation of enantiomers. |
| Key Advantage | Considered the "gold standard" for definitive stereochemical assignment.[2] | Non-destructive analysis of samples in their solution state, avoiding crystallization challenges.[2] | Provides detailed structural information in solution. | High accuracy and precision for quantifying enantiomeric excess. |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. | Requires computational modeling for spectral interpretation and can be challenging for highly flexible molecules.[2] | Indirect method requiring chemical derivatization of a suitable functional group (e.g., hydroxyl). | Does not directly provide absolute configuration without a known standard. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative experimental protocols.
X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed three-dimensional structure of a molecule, from which the absolute configuration can be determined, often by referencing a known chiral center or through the analysis of anomalous dispersion effects.
Experimental Protocol:
-
Crystallization: Dissolve the purified pyrrolidine derivative in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate, hexane). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54178 Å) and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the structural model against the experimental data to determine atomic positions, bond lengths, and angles. The absolute configuration is determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is then compared to a computationally predicted spectrum to determine the absolute configuration.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-15 mg of the chiral pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search for the molecule using computational chemistry software. Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Spectral Prediction and Comparison: Calculate the VCD spectrum for one enantiomer based on the optimized conformers. The spectrum for the other enantiomer is the mirror image. Compare the experimental VCD spectrum with the calculated spectra to assign the absolute configuration based on the best match.[1]
NMR Spectroscopy with Mosher's Method
This method is used to determine the absolute configuration of chiral secondary alcohols, which can be obtained by the reduction of the ketone at the 3-position of the pyrrolidine ring. The alcohol is derivatized with the (R) and (S) enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the alcohol center.[4][5]
Experimental Protocol:
-
Formation of Diastereomeric Esters: In two separate reactions, treat the chiral pyrrolidinol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine) to form the (S)-MTPA and (R)-MTPA esters, respectively.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when mapped onto a conformational model of the MTPA esters, reveals the absolute configuration of the alcohol.[4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Protocol:
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H). Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an additive like diethylamine for basic compounds.
-
Sample Preparation: Dissolve the pyrrolidine derivative in the mobile phase at a suitable concentration.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. The absolute configuration of the eluted peaks must be confirmed by another method or by using a known enantiopure standard.
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the workflows for determining stereochemistry using the described techniques.
References
- 1. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
A Guideline for Researchers, Scientists, and Drug Development Professionals on Establishing Method Equivalency for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Disclaimer: Publicly available, detailed analytical methods and specific validation data for this compound (CAS: 1215295-96-7) are limited. Therefore, this guide presents a comprehensive framework for the cross-validation of analytical methods for this and similar pharmaceutical intermediates. The experimental data provided herein is representative and hypothetical, designed to illustrate the comparison process. Researchers should perform their own validation studies to establish method performance.
The cross-validation of analytical methods is a critical step in drug development and manufacturing, ensuring that an analytical procedure will produce comparable and reliable results when performed by different laboratories, analysts, or with different equipment. This guide provides a comparative overview of common analytical techniques that can be employed for the analysis of this compound, a key intermediate in pharmaceutical synthesis.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the intended purpose (e.g., assay, impurity profiling, residual solvent analysis), the nature of the sample, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) is a versatile technique for the assay and purity determination of non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile impurities and residual solvents.
Below is a comparative summary of hypothetical performance data for these two methods, based on typical validation parameters.
Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of this compound (Hypothetical Data)
| Validation Parameter | HPLC (Assay and Purity) | GC-MS (Residual Solvents) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 80 - 120 µg/mL | 1 - 1000 ppm |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 5.0% |
| - Intermediate Precision | < 2.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.0 ppm |
| Specificity | No interference from placebo and known impurities | No interference from the drug substance |
| Robustness | Unaffected by minor changes in pH, flow rate, and column temperature | Unaffected by minor changes in injector temperature and carrier gas flow |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Assay and Purity
This method is designed for the quantification of this compound and the determination of its purity.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Reference standard of this compound
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a final concentration of 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Residual Solvents
This method is intended for the identification and quantification of residual solvents in the drug intermediate.
1. Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness)
2. Reagents and Standards:
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Reference standards of expected residual solvents (e.g., acetone, isopropanol, ethyl acetate)
3. Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
Split Ratio: 10:1
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-350
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration. Further dilute to create calibration standards.
-
Sample Solution: Accurately weigh the sample and dissolve in the chosen solvent to a final concentration of approximately 100 mg/mL.
Visualizing Workflows and Relationships
To facilitate understanding, the following diagrams illustrate a typical cross-validation workflow and the decision-making process for selecting an analytical technique.
Caption: A general workflow for the cross-validation of an analytical method.
Caption: Logical relationship for selecting an analytical technique.
Safety Operating Guide
Proper Disposal of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, ensuring compliance and safety.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While not classified as hazardous by all sources, it is prudent to treat it with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and dispose of them properly.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to an area with fresh air.
In all instances of exposure, seek medical attention if symptoms develop or persist.
Disposal Protocol: A Two-Stage Approach
The recommended disposal method for this compound involves a two-stage process: chemical degradation followed by disposal of the resulting waste stream through a licensed professional waste disposal service. This approach aims to reduce the hazard potential of the waste before it leaves the laboratory.
Stage 1: Chemical Degradation via Acidic Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the molecule can be readily removed under acidic conditions. This process, known as deprotection, breaks the molecule down into 2,2-dimethyl-3-oxopyrrolidine, carbon dioxide, and tert-butanol.
Experimental Protocol for Deprotection:
-
Preparation: In a suitable reaction vessel equipped with a stirrer and placed within a fume hood, dissolve the this compound waste in an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Slowly add an excess of a strong acid. Common and effective acids for this purpose are trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[1] A typical ratio is a 25-50% solution of TFA in DCM.[1]
-
Reaction: Stir the mixture at room temperature. The reaction is generally rapid and is accompanied by the evolution of carbon dioxide gas.[2] It is crucial to ensure the reaction vessel is not sealed to allow for the safe release of the gas.[2]
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Neutralization: Once the deprotection is complete, carefully neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases.
Stage 2: Waste Collection and Disposal
The neutralized reaction mixture now contains the deprotected pyrrolidine derivative, salts, and the organic solvent. This mixture should be handled as chemical waste.
-
Waste Segregation: Collect the neutralized waste in a clearly labeled, dedicated, and sealed container suitable for liquid chemical waste.
-
Labeling: The waste container must be accurately labeled with its contents (e.g., "Dichloromethane, water, 2,2-dimethyl-3-oxopyrrolidine, sodium trifluoroacetate, sodium bicarbonate").
-
Licensed Disposal: Arrange for the collection and disposal of the waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
For the chemical degradation step, the following quantitative parameters are relevant:
| Parameter | Value/Range | Notes |
| Reagent Concentration | ||
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane | A common and effective reagent for Boc deprotection.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or other organic solvent | An alternative to TFA.[1] |
| Reaction Time | 30 minutes - 12 hours | Typically rapid, but can vary based on substrate and conditions.[1] |
| Reaction Temperature | Room Temperature | The deprotection reaction is usually efficient at ambient temperature.[1] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guidance for tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
This document provides crucial safety and logistical information for the handling and disposal of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Summary of Hazards
This compound and structurally similar compounds are classified with the following potential hazards:
-
Serious Eye Damage/Irritation : Can cause serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][5][6] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][7] | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron.[7][8] | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust/vapors are generated, use a NIOSH-approved respirator.[3][6][7][8][9] | Prevents inhalation of dust or vapors. |
| Footwear | Closed-toe shoes.[7] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6][8]
-
Work in a well-ventilated area, such as a chemical fume hood.[3][6][9]
-
Don all required personal protective equipment as outlined in the table above.[7]
-
Have appropriate spill cleanup materials readily available.
-
-
Handling :
-
Storage :
Emergency Procedures: First Aid
In the event of accidental exposure, follow these first aid measures immediately.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6][8]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3][6][8][12]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][6][12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][12][13]
Disposal Plan
All waste materials containing this compound must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect all waste, including unused material and contaminated items (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed container.
-
-
Disposal :
Safe Handling Workflow
References
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. angenechemical.com [angenechemical.com]
- 11. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 12. combi-blocks.com [combi-blocks.com]
- 13. capotchem.com [capotchem.com]
- 14. united-initiators.com [united-initiators.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
